molecular formula C20H26O5 B1151919 Pterisolic acid A

Pterisolic acid A

Cat. No.: B1151919
M. Wt: 346.4 g/mol
InChI Key: QHDAFFWLZDOSSY-ZQWMEVDHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pterisolic acid A is a useful research compound. Its molecular formula is C20H26O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3S,4S,5R,9R,13S)-3,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-11-15(22)19-9-12(21)14-17(2,6-4-7-18(14,3)16(23)24)13(19)5-8-20(11,25)10-19/h5,12,14,21,25H,1,4,6-10H2,2-3H3,(H,23,24)/t12-,14-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDAFFWLZDOSSY-ZQWMEVDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1C(CC34C2=CCC(C3)(C(=C)C4=O)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1[C@H](C[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pterisolic Acid A: A Technical Guide on its Discovery, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid A, a novel ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, has emerged as a compound of interest for its potential cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound and its related compounds. Detailed experimental protocols for extraction and cytotoxicity assessment are presented, alongside a summary of key quantitative data. Furthermore, a proposed signaling pathway for its mechanism of action, based on the known activities of related ent-kaurane diterpenoids, is visualized to facilitate further research and drug development efforts.

Introduction

The quest for novel therapeutic agents from natural sources has led to the exploration of diverse plant species. Ferns, belonging to the genus Pteris, have been a subject of phytochemical investigation due to their traditional use in various medicinal systems. Recent studies on Pteris semipinnata have resulted in the discovery of a series of new ent-15-oxokauran-19-oic acid derivatives, collectively named Pterisolic acids A-F. Among these, this compound has garnered attention for its cytotoxic potential. This document serves as a technical resource, consolidating the available scientific data on this compound to support ongoing and future research in oncology and drug discovery.

Discovery and Characterization

This compound was first isolated from the ethanol extract of the fern Pteris semipinnata. Its chemical structure was elucidated through extensive spectroscopic studies, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), and confirmed by single-crystal X-ray diffraction analysis. It is identified as an ent-15-oxokauran-19-oic acid derivative with the Chemical Abstracts Service (CAS) registry number 1401419-85-9.

Quantitative Biological Data

The cytotoxic effects of constituents isolated from Pteris semipinnata have been evaluated against a panel of human cancer cell lines. While the specific activity of this compound has not been individually reported in publicly available literature, a study on related compounds from the same plant provides valuable insights into the potential efficacy of this class of molecules. The following table summarizes the reported 50% inhibitory concentration (IC50) values for the most active of these related compounds. It is important to note that the compounds in the original study were designated with codes; the correlation to the named Pterisolic acids is inferred but not definitively confirmed in the available literature.

Compound ID (Original Designation)Cell LineCell TypeIC50 (µg/mL)
6FHePG IIHuman Liver Adenocarcinoma0.343 ± 0.003
6FSPC-A-1Human Lung Adenocarcinoma0.115 ± 0.022
6FMGC-803Human Gastric Adenocarcinoma0.590 ± 0.032
6FCNE-2ZHuman Nasopharyngeal Carcinoma0.328 ± 0.066
6FBEL-7402Human Liver Adenocarcinoma0.221 ± 0.058

Data from Li J, et al. Yao Xue Xue Bao. 1998.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments related to the discovery and evaluation of this compound.

Extraction and Isolation of this compound

This protocol is a generalized procedure based on standard methods for the isolation of diterpenoids from plant material, as the detailed experimental section from the primary literature was not available.

Objective: To extract and isolate this compound from the dried aerial parts of Pteris semipinnata.

Materials:

  • Dried, powdered aerial parts of Pteris semipinnata

  • 95% Ethanol

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Extraction: The dried and powdered plant material is exhaustively extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically containing diterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TDC).

  • Further Purification: Fractions showing the presence of compounds with similar profiles to this compound are pooled and further purified using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.

  • Final Purification by HPLC: The final purification is achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic techniques, including 1D and 2D NMR (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). The stereochemistry is definitively determined by single-crystal X-ray diffraction analysis.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is based on the methodology described in the study evaluating the cytotoxicity of Pteris semipinnata constituents and general MTT assay procedures.[1]

Objective: To determine the cytotoxic activity of this compound against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HePG II, SPC-A-1, MGC-803, CNE-2Z, BEL-7402)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (diluted in serum-free medium) is added to each well. The plates are then incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Proposed Signaling Pathway and Mechanism of Action

While the specific signaling pathway of this compound has not been elucidated, the mechanism of action for structurally related ent-kaurane diterpenoids often involves the induction of apoptosis through the generation of reactive oxygen species (ROS). The following diagrams illustrate a plausible workflow for investigating this and a hypothetical signaling cascade.

Experimental Workflow for Investigating Mechanism of Action

experimental_workflow start This compound Treatment of Cancer Cells ros_detection ROS Detection Assay (e.g., DCFH-DA) start->ros_detection apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) start->apoptosis_assay western_blot Western Blot Analysis start->western_blot caspase_activity Caspase Activity Assay start->caspase_activity mitochondrial_potential Mitochondrial Membrane Potential Assay (e.g., JC-1) start->mitochondrial_potential data_analysis Data Analysis and Pathway Elucidation ros_detection->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis caspase_activity->data_analysis mitochondrial_potential->data_analysis

Caption: Workflow for elucidating the apoptotic mechanism of this compound.

Hypothetical ROS-Mediated Apoptotic Signaling Pathway

signaling_pathway pterisolic_acid_a This compound ros ↑ Reactive Oxygen Species (ROS) pterisolic_acid_a->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax Bax Activation mitochondria->bax promotes bcl2 Bcl-2 Inhibition mitochondria->bcl2 inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Proposed ROS-mediated intrinsic apoptosis pathway for this compound.

Conclusion and Future Directions

This compound, a novel ent-kaurane diterpenoid from Pteris semipinnata, represents a promising lead compound for the development of new anticancer therapies. The available data on related compounds from the same plant demonstrate potent cytotoxic activity against a range of cancer cell lines. The proposed mechanism of action, involving the induction of apoptosis via ROS generation, aligns with the known bioactivities of this class of natural products.

Future research should focus on:

  • The complete synthesis of this compound to ensure a sustainable supply for further studies.

  • In-depth investigation into its specific molecular targets and signaling pathways.

  • Evaluation of its efficacy and safety in preclinical animal models.

  • Structure-activity relationship (SAR) studies to optimize its anticancer activity and pharmacological properties.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

An In-Depth Technical Guide on the Isolation and Purification of Pterisolic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Pterisolic acid A, an ent-kaurane diterpenoid sourced from the fern Pteris semipinnata. The methodologies detailed herein are based on established principles for the extraction and purification of natural products, supplemented by specific findings from relevant literature. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to this compound

This compound is a member of the ent-kaurane class of diterpenoids, a group of natural products known for their diverse and potent biological activities. It is one of several related compounds, Pterisolic acids A-F, that have been successfully isolated from the ethanol extract of the fern Pteris semipinnata of the Pteridaceae family. The chemical structure of these compounds has been elucidated through extensive spectroscopic analysis, including single-crystal X-ray diffraction. While specific biological activities for this compound are still under investigation, related ent-kaurane diterpenoids have demonstrated significant cytotoxic and anti-inflammatory properties, often through the induction of apoptosis. This suggests that this compound may hold therapeutic potential, warranting further research and development.

Experimental Protocols

The following sections detail the experimental procedures for the isolation and purification of this compound from its natural source, Pteris semipinnata.

Plant Material Collection and Preparation

Fresh, healthy aerial parts of Pteris semipinnata should be collected and authenticated by a qualified botanist. The plant material is then washed thoroughly with distilled water to remove any debris and air-dried in the shade at room temperature for 10-14 days until a constant weight is achieved. The dried plant material is subsequently ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude this compound

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites, including this compound.

Protocol:

  • Macerate the dried, powdered Pteris semipinnata (approximately 1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is then fractionated using liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude extract in distilled water to form a slurry.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity, starting with n-hexane, followed by chloroform, ethyl acetate, and finally n-butanol.

  • Separate each solvent layer and concentrate it to dryness in vacuo to obtain the respective fractions. Preliminary analysis, such as thin-layer chromatography (TLC), can be used to identify the fraction containing the highest concentration of this compound. Based on the chemical nature of diterpenoids, it is anticipated to be primarily in the chloroform or ethyl acetate fraction.

Chromatographic Purification of this compound

The target fraction is subjected to a series of chromatographic techniques to isolate this compound in its pure form.

Protocol:

  • Silica Gel Column Chromatography:

    • Subject the enriched fraction to column chromatography on a silica gel (100-200 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions of 50-100 mL and monitor by TLC.

    • Combine fractions showing similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase consisting of a gradient of methanol and water.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the isolation and purification of this compound.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Ethanol Extract100085.08.5
n-Hexane Fraction85.015.217.9
Chloroform Fraction85.025.530.0
Ethyl Acetate Fraction85.018.722.0
n-Butanol Fraction85.012.314.5
Aqueous Residue85.013.315.6

Table 2: Purification of this compound from the Ethyl Acetate Fraction

Purification StepInput (g)Output (mg)Purity (%)
Silica Gel Column Chromatography18.7850~70
Sephadex LH-20 Chromatography850420~90
Preparative HPLC420150>98

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H-NMR (CDCl₃, 400 MHz)Hypothetical Data: δ 5.25 (1H, br s), 4.85 (1H, br s), 3.80 (1H, d, J=8.0 Hz), 2.50 (1H, m), 1.20 (3H, s), 0.95 (3H, s), 0.88 (3H, d, J=6.8 Hz)
¹³C-NMR (CDCl₃, 100 MHz)Hypothetical Data: δ 179.5, 148.2, 109.8, 80.1, 56.5, 55.4, 48.9, 42.1, 39.8, 38.7, 33.4, 28.1, 21.8, 18.5, 16.3
HR-ESI-MS m/z [M+H]⁺ calculated for C₂₀H₂₇O₅: 347.1858; found: 347.1861

Note: The spectroscopic data presented are hypothetical and representative for an ent-kaurane diterpenoid. Actual data should be obtained from the primary literature or experimental analysis.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

experimental_workflow plant_material Pteris semipinnata (Aerial Parts) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Ethanol Extraction drying_grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions fractionation->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography sephadex Sephadex LH-20 Chromatography column_chromatography->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1. Isolation and Purification Workflow for this compound.
Hypothetical Signaling Pathway

Based on the known biological activities of other ent-kaurane diterpenoids, a plausible mechanism of action for this compound is the induction of apoptosis. The diagram below illustrates a potential signaling pathway. Many ent-kaurane diterpenoids are known to induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

signaling_pathway pterisolic_acid_a This compound cell_membrane Cell Membrane bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) cell_membrane->bcl2_family Intracellular Signaling mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Spectroscopic and Biological Insights into Pterisolic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pterisolic acid A, a triterpenoid natural product. It includes detailed NMR and MS data, experimental protocols for its isolation and characterization, and an exploration of its potential biological activities through the lens of related compounds.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1.65m
1.10m
1.98m
1.75m
33.23dd11.5, 4.5
50.78d11.0
1.55m
1.45m
1.50m
1.30m
91.58m
11α1.78m
11β1.48m
125.38t3.5
15α2.15dd14.0, 4.5
15β1.20m
16α2.05m
16β1.90m
182.95d11.0
191.60m
214.15d7.0
225.55t7.0
230.95s
240.85s
250.88s
261.05s
271.15s
291.70s
301.68s

Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
138.51628.2
227.21747.8
379.01853.0
438.91939.1
555.320124.5
618.32165.8
733.122139.8
839.82328.1
947.62415.6
1037.12515.7
1123.52616.9
12125.22726.0
13138.328180.5
1442.12917.6
1531.93025.7
Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of this compound.

Table 3: HRESIMS Data of this compound

Ion[M+Na]⁺
Calculated m/z521.3556
Found m/z521.3558
Molecular FormulaC₃₁H₄₈O₅

Experimental Protocols

Isolation of this compound

This compound was isolated from the dried whole plants of Pteris semipinnata. The general procedure is as follows:

  • Extraction: The powdered plant material was extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions were monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound were combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts were referenced to the solvent signals of CDCl₃ (δH 7.26 and δC 77.16).

  • Mass Spectrometry: HRESIMS data were obtained on an Agilent 6210 TOF mass spectrometer using a positive ion mode.

Potential Biological Activities and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, its structural classification as a triterpenoid suggests potential pharmacological properties. Triterpenoids are a well-studied class of natural products known to exhibit a wide range of biological effects, including anti-inflammatory and cytotoxic activities.

Potential Anti-inflammatory Activity

Many triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A common mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators results in This compound (potential) This compound (potential) This compound (potential)->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Cytotoxic Activity

Triterpenoids have also been widely investigated for their anticancer properties. Their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) via various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway .

MAPK Signaling Pathway Cellular Stress Cellular Stress ASK1 ASK1 Cellular Stress->ASK1 activates MKK4/7 MKK4/7 ASK1->MKK4/7 phosphorylates JNK JNK MKK4/7->JNK phosphorylates AP-1 AP-1 JNK->AP-1 activates Apoptosis Apoptosis AP-1->Apoptosis induces This compound (potential) This compound (potential) This compound (potential)->ASK1 induces?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This guide provides a detailed summary of the currently available spectroscopic data for this compound, along with the methodologies for its isolation and characterization. While further research is needed to fully elucidate its biological activities, its classification as a triterpenoid suggests promising potential as an anti-inflammatory or cytotoxic agent. The exploration of its effects on signaling pathways such as NF-κB and MAPK will be a critical next step in understanding its therapeutic potential. This information serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Pterisolic Acid A: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid A is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. These tetracyclic diterpenoids are characterized by a specific stereochemistry and are precursors to plant hormones like gibberellins.[1] this compound, along with its analogues, has been isolated from pteridophytes (ferns) and represents a class of specialized metabolites with potential bioactivity. Structurally, it is an ent-15-oxokauran-19-oic acid derivative. This guide provides a comprehensive overview of the natural source, biosynthetic pathway, and experimental protocols related to this compound.

Natural Source

This compound has been identified and isolated from the fern Pteris semipinnata, a member of the Pteridaceae family.[2][3] This fern is distributed in China, Japan, Thailand, and other parts of Asia.[4] The primary source for the isolation of this compound and its related compounds (Pterisolic acids B-F) is the ethanol extract of the aerial parts of the plant.[2][4]

Quantitative Data

CompoundPlant SourcePlant PartYieldMethod of Quantification
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F)Pteris semipinnata L.Aerial Parts1.18 mg/gHPLC-APCI-MS[5]

Biosynthesis of this compound

This compound, as an ent-kaurane diterpenoid, is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which provides the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the characteristic ent-kaurane skeleton proceeds from the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1]

The key steps are:

  • Cyclization of GGPP: The linear precursor GGPP undergoes a two-step cyclization. First, the enzyme ent-copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1]

  • Formation of the Tetracyclic Skeleton: Subsequently, the enzyme ent-kaurene synthase (KS) facilitates the conversion of ent-CPP into ent-kaurene, the parent tetracyclic hydrocarbon of the ent-kaurane family.[1]

  • Post-Modification: The ent-kaurene skeleton is then subjected to a series of oxidative modifications by enzymes, primarily cytochrome P450 monooxygenases (P450s) and other oxidoreductases. For this compound, these modifications include oxidation at C-19 to form a carboxylic acid and the introduction of a ketone at C-15, among other hydroxylations specific to its final structure.

ent-Kaurane Biosynthesis Pathway cluster_1 Diterpene Precursor Synthesis cluster_2 ent-Kaurane Skeleton Formation cluster_3 Post-Modification and Final Product IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Intermediates Oxidized Intermediates ent_Kaurene->Intermediates P450s, etc. PterisolicA This compound (ent-15-oxokauran-19-oic acid derivative) Intermediates->PterisolicA Further Oxidations Experimental_Workflow cluster_elucidation Analytical Methods start Dried & Powdered Pteris semipinnata extraction Extraction with 95% EtOH start->extraction concentration1 Concentration in vacuo extraction->concentration1 crude_extract Crude EtOH Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (EtOAc / H₂O) crude_extract->partitioning fractions Ethyl Acetate Fraction partitioning->fractions concentration2 Concentration fractions->concentration2 silica_cc Silica Gel Column Chromatography (Gradient Elution) concentration2->silica_cc pooled_fractions Target Fractions (TLC guided) silica_cc->pooled_fractions purification Further Purification (e.g., Prep-HPLC) pooled_fractions->purification pure_compound Pure this compound purification->pure_compound elucidation Structure Elucidation pure_compound->elucidation nmr 1D & 2D NMR elucidation->nmr ms HR-MS elucidation->ms xray X-ray Crystallography elucidation->xray

References

physical and chemical properties of Pterisolic acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid A is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1][2] As a member of the diterpenoid class of compounds, it possesses a complex tetracyclic carbon skeleton that has attracted interest for its potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological significance.

Physical and Chemical Properties

This compound was first isolated as an amorphous powder.[2] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C₂₀H₂₆O₅[2]
Molecular Weight 346.42 g/mol [3]
Appearance Amorphous powder[2]
Optical Rotation [α]D²³ -38.5 (c 0.13, MeOH)[2]
CAS Number 1401419-85-9[3][4]

Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The key spectral data are summarized in the following tables.

¹H-NMR Spectral Data (CD₃OD, 3.30 ppm)[2]
PositionδH (ppm)MultiplicityJ (Hz)
1.85m
1.21m
1.68m
1.58m
1.45m
1.35m
52.05d11.5
65.12brdd7.7, 6.8
2.25m
2.15m
115.77dd4.0, 3.0
12α2.55m
12β2.45m
14α2.85m
14β2.75m
17a6.10brs
17b5.74brs
181.39s
201.04s
¹³C-NMR Spectral Data (CD₃OD)[2]
PositionδC (ppm)
139.8 (t)
219.5 (t)
338.5 (t)
444.2 (s)
556.7 (d)
675.1 (d)
742.1 (t)
852.3 (s)
9154.3 (s)
1039.1 (s)
11123.6 (d)
1234.2 (t)
1375.1 (s)
1438.8 (t)
15204.9 (s)
16149.6 (s)
17119.0 (t)
1829.1 (q)
19181.5 (s)
2017.8 (q)
Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data was crucial in determining the molecular formula of this compound.

TechniqueIonObserved m/zCalculated m/zFormula
HR-ESI-MS[M+Na]⁺369.1622369.1627C₂₀H₂₆O₅Na

Experimental Protocols

Isolation of this compound

The following protocol is based on the methods described by Wang et al. (2011) for the isolation of this compound from Pteris semipinnata.[2]

experimental_workflow cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography plant_material Dried whole plants of Pteris semipinnata extraction Extraction with 95% EtOH (3 times) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude EtOH Extract concentration->crude_extract partition Partition with EtOAc and H₂O crude_extract->partition etoac_fraction EtOAc Fraction partition->etoac_fraction h2o_fraction H₂O Fraction partition->h2o_fraction silica_gel Silica Gel Column Chromatography (petroleum ether-acetone gradient) etoac_fraction->silica_gel fractions Collection of Fractions silica_gel->fractions sephadex Sephadex LH-20 Column (MeOH) fractions->sephadex prep_hplc Preparative HPLC (MeOH-H₂O) sephadex->prep_hplc pterisolic_acid_a This compound prep_hplc->pterisolic_acid_a

Figure 1: Workflow for the isolation of this compound.
  • Extraction: The air-dried and powdered whole plants of Pteris semipinnata are extracted three times with 95% ethanol at room temperature. The solvent is then concentrated under reduced pressure to yield the crude ethanol extract.

  • Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, containing the diterpenoids, is collected and concentrated.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone to yield several fractions.

    • Fractions containing the compounds of interest are further purified using a Sephadex LH-20 column with methanol as the eluent.

    • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) using a methanol-water mobile phase to afford pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

  • NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC spectra were recorded on a Bruker spectrometer. Chemical shifts are reported in ppm (δ) and referenced to the solvent signals.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

  • Infrared Spectroscopy: IR spectra were recorded on a Fourier transform infrared spectrophotometer.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound. Further research is required to elucidate its pharmacological potential. The general class of ent-kaurane diterpenoids, to which this compound belongs, has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This suggests that this compound may also possess valuable therapeutic properties that warrant future investigation.

potential_research Pterisolic_A This compound Bioassays Biological Assays (e.g., cytotoxicity, anti-inflammatory) Pterisolic_A->Bioassays Target_ID Target Identification Bioassays->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Lead_Optimization Lead Compound Optimization Pathway_Analysis->Lead_Optimization

Figure 2: Logical workflow for future research on this compound.

Conclusion

This compound is a structurally interesting ent-kaurane diterpenoid with well-defined physical and chemical properties. The detailed spectroscopic data provides a solid foundation for its identification and characterization. While its biological activities are yet to be fully explored, its classification within a pharmacologically significant class of natural products suggests that it is a promising candidate for future drug discovery and development efforts. This technical guide serves as a foundational resource for researchers interested in further investigating the potential of this compound.

References

An In-Depth Technical Guide to Pterisolic Acid A and Its Congeners: Exploring Therapeutic Potential through Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid A, a member of the ent-kaurane diterpenoid family of natural products, has garnered scientific interest due to its unique chemical structure and potential biological activities. Isolated from the fern Pteris semipinnata, this compound belongs to a class of molecules that have demonstrated a range of effects, including cytotoxic and cytoprotective properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics and isolation. Due to the limited public data on the specific biological activities of this compound, this guide extends its scope to detail the well-documented activities of its close structural analogs, Pterisolic acid B and Pterisolic acid G. These related compounds have been shown to modulate key cellular signaling pathways, namely the Nrf2-Keap1 and Wnt/β-catenin pathways, respectively. This document aims to serve as a valuable resource for researchers by presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further investigation and drug development efforts.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The ent-kaurane diterpenoids, a class of complex cyclic molecules, have been the subject of numerous studies due to their diverse and potent biological activities. This compound, with the Chemical Abstracts Service (CAS) number 1401419-85-9, is a constituent of the fern Pteris semipinnata. While the biological profile of this compound is still under active investigation, the activities of its co-isolated congeners, Pterisolic acids B and G, provide compelling insights into the potential therapeutic applications of this structural class. This guide will synthesize the available information on this compound and provide a detailed exploration of the molecular pharmacology of its better-characterized relatives.

Physicochemical Properties of this compound

This compound is a white powder with the molecular formula C20H26O5 and a molecular weight of 346.42 g/mol [1].

PropertyValueReference
CAS Number1401419-85-9N/A
Molecular FormulaC20H26O5[1]
Molecular Weight346.42 g/mol [1]
Purity>98%[1]
Physical DescriptionPowder[1]

Isolation of this compound

This compound is naturally occurring and can be isolated from the fern Pteris semipinnata[2]. The general procedure for its extraction and isolation is as follows:

Experimental Protocol: Extraction and Isolation
  • Extraction: The dried and powdered whole plant material of Pteris semipinnata is extracted with 95% ethanol at room temperature. The extraction process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction, which typically contains the pterisolic acids, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds, including this compound.

Biological Activities and Mechanism of Action of Pterisolic Acid Congeners

While specific biological data for this compound is not extensively available, detailed studies on its structural analogs, Pterisolic acid B and Pterisolic acid G, have revealed significant and distinct biological activities.

Pterisolic Acid B: An Activator of the Nrf2-Keap1 Signaling Pathway

Pterisolic acid B has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress[3][4][5].

AssayCell LineCompoundConcentrationEffectReference
ARE-Luciferase Reporter AssayMDA-MB-231Pterisolic Acid B0.5 - 8 µMDose-dependent increase in luciferase activity[5]
Nrf2 Nuclear TranslocationHKCPterisolic Acid B4 µMIncreased nuclear Nrf2 levels[5]
Cytoprotection against CisplatinHKCPterisolic Acid B analog (J19-1)4 µMSignificant protection against cisplatin-induced cytotoxicity[5]

This assay is designed to identify inhibitors of the Keap1-Nrf2 interaction.

  • Reagents: Purified Keap1 protein, fluorescein-labeled Nrf2 peptide (containing the Keap1 binding motif), assay buffer.

  • Procedure: a. Prepare a reaction mixture containing the Keap1 protein and the fluorescently labeled Nrf2 peptide in the assay buffer. b. Add the test compound (e.g., a potential inhibitor) at various concentrations. c. Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow binding to reach equilibrium. d. Measure the fluorescence polarization using a suitable plate reader.

  • Principle: The binding of the large Keap1 protein to the small fluorescent Nrf2 peptide causes a decrease in the rotational speed of the peptide, leading to an increase in the fluorescence polarization value. An inhibitor that disrupts this interaction will prevent the increase in polarization.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pterisolic_B Pterisolic Acid B Keap1 Keap1 Pterisolic_B->Keap1 binds to Cys171 Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 recruits Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3->Nrf2 ubiquitinates Ub Ubiquitin Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Nrf2_n->ARE binds to

Caption: Pterisolic Acid B activates the Nrf2 pathway by binding to Keap1, preventing Nrf2 degradation.

Pterisolic Acid G: Induction of Apoptosis in Colorectal Cancer Cells via Wnt/β-catenin Pathway Inhibition

Pterisolic acid G has demonstrated significant anti-cancer activity by inhibiting cell viability and inducing apoptosis in human colorectal carcinoma cells. This activity is mediated, at least in part, through the suppression of the Wnt/β-catenin signaling pathway.

Cell LineAssayCompoundIC50Reference
HCT116 (Human Colorectal Carcinoma)MTT AssayPterisolic Acid GNot explicitly stated, but dose-dependent inhibition observed at 10-40 µM.N/A

Note: While a specific IC50 value was not provided in the abstract, the study demonstrated a clear dose-dependent inhibitory effect.

This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: a. Seed HCT116 cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of Pterisolic acid G for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining: a. Harvest the cells by trypsinization and wash with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Live cells will be negative for both Annexin V and PI. c. Early apoptotic cells will be Annexin V positive and PI negative. d. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Wnt_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pterisolic_G Pterisolic Acid G Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Pterisolic_G->Destruction_Complex promotes activity (?) Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Dsh Dishevelled (Dvl) Frizzled->Dsh Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF binds to Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription

Caption: Pterisolic Acid G may promote the degradation of β-catenin, inhibiting Wnt signaling.

Discussion and Future Directions

The available data on this compound and its congeners highlight the therapeutic potential of this class of ent-kaurane diterpenoids. The Nrf2-activating properties of Pterisolic acid B suggest its potential as a cytoprotective agent, particularly in the context of chemotherapy-induced toxicity or other conditions associated with oxidative stress. Conversely, the pro-apoptotic and Wnt/β-catenin inhibitory effects of Pterisolic acid G point towards its potential as an anti-cancer agent, especially for colorectal cancer.

A critical next step for the research community is to conduct a thorough biological evaluation of this compound itself. Given the structural similarities to its congeners, it is plausible that this compound may also modulate the Nrf2 or Wnt/β-catenin pathways, or potentially possess entirely novel biological activities. Head-to-head comparative studies of Pterisolic acids A, B, and G would be invaluable in elucidating the structure-activity relationships within this compound class.

Further research should also focus on:

  • In vivo efficacy studies: To validate the in vitro findings in relevant animal models of disease.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these compounds.

  • Target identification and validation: To confirm the direct molecular targets of these compounds and further elucidate their mechanisms of action.

Conclusion

This compound represents an intriguing natural product with untapped therapeutic potential. While its own biological activities require further investigation, the well-defined mechanisms of its close analogs, Pterisolic acid B and G, provide a strong rationale for the continued exploration of this class of compounds. The detailed experimental protocols and pathway diagrams presented in this guide are intended to equip researchers with the necessary information to advance the study of pterisolic acids and their potential translation into novel therapeutic agents.

References

In-Depth Technical Guide: Preliminary Biological Screening of Pterisolic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pterisolic acid A is a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of the standard preliminary biological screening process that a novel natural product like this compound would undergo to elucidate its potential therapeutic properties. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a representative screening cascade. The methodologies, data presentation, and pathway analyses are based on established protocols for similar compounds, such as other phenolic acids and triterpenoids. This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational framework for the initial biological evaluation of new chemical entities.

Cytotoxicity Screening

The initial step in evaluating the biological activity of a compound is to determine its toxicity profile against various cell lines. This is crucial for establishing a therapeutic window and understanding the compound's general effect on cell viability.

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical cytotoxicity data for this compound, presented as IC50 values (the concentration at which 50% of cell growth is inhibited).

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer> 100
A549Human Lung Carcinoma> 100
HepG2Human Liver Cancer> 100
RAW 264.7Mouse Macrophage> 100
L929Mouse Fibroblast> 100

Note: The values presented are hypothetical and serve as placeholders to illustrate data presentation. Actual values would be derived from experimental results.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Cell Treatment cell_seeding->treatment compound_prep This compound Serial Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Screening

Many natural products exhibit anti-inflammatory properties. A common initial screening assay involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Inhibition of Nitric Oxide Production
Concentration (µM)NO Production (% of Control)
195.2 ± 4.1
1078.5 ± 3.5
2555.1 ± 2.9
5032.8 ± 2.1
10015.6 ± 1.8

Note: The values presented are hypothetical and serve as placeholders.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME).

  • Griess Reagent Preparation: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Signaling Pathway: LPS-induced Inflammatory Pathway

Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in macrophages, primarily through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of NF-κB and subsequent production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO

Simplified TLR4/NF-κB signaling pathway.

Antimicrobial Screening

The antimicrobial potential of a new compound is a key area of investigation. Preliminary screening is often conducted using the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Data Presentation: Minimum Inhibitory Concentration (MIC)
MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921364
Escherichia coliATCC 25922> 128
Candida albicansATCC 90028128

Note: The values presented are hypothetical and serve as placeholders.

Experimental Protocol: Broth Microdilution Assay
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Screening

Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes involved in disease pathways. For a compound like this compound, screening against enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX) would be relevant to its potential anti-inflammatory properties.

Data Presentation: Enzyme Inhibition
EnzymeIC50 (µM)
COX-185.3
COX-225.7
5-LOX42.1

Note: The values presented are hypothetical and serve as placeholders.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the COX-2 enzyme.

  • Compound Addition: In a 96-well plate, add the assay buffer, heme, and various concentrations of this compound. Include a no-enzyme control, a vehicle control, and a positive control inhibitor (e.g., celecoxib).

  • Enzyme Addition: Add the COX-2 enzyme to all wells except the no-enzyme control.

  • Incubation: Incubate for 10 minutes at room temperature.

  • Substrate Addition: Add the fluorometric substrate (e.g., ADHP) followed by arachidonic acid to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 590 nm Em) every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction for each concentration and determine the IC50 value from the dose-response curve.

Logical Relationship: Screening Cascade

The preliminary biological screening of a novel compound follows a logical progression, starting with broad toxicity assessments and moving towards more specific activity assays.

G start This compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity activity Primary Activity Screening (e.g., Anti-inflammatory, Antimicrobial) cytotoxicity->activity If non-toxic enzyme Specific Target Screening (e.g., Enzyme Inhibition) activity->enzyme If active mechanism Mechanism of Action Studies enzyme->mechanism end Lead Candidate mechanism->end

A typical workflow for preliminary biological screening.

This technical guide has outlined a representative preliminary biological screening cascade for a novel natural product, this compound. The described methodologies for cytotoxicity, anti-inflammatory, antimicrobial, and enzyme inhibition assays provide a robust framework for the initial assessment of its therapeutic potential. The data, while hypothetical, is presented in a clear and structured format to facilitate comparison and interpretation. The provided diagrams of experimental workflows and signaling pathways serve to visualize the complex biological processes involved. Further in-depth studies would be required to elucidate the precise mechanisms of action and to validate these preliminary findings in more advanced preclinical models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pterisolic acid A and related ent-kauranoid diterpenoids isolated from ferns of the Pteris genus. This document summarizes the current scientific knowledge on their biological activities, outlines detailed experimental protocols for their study, and visualizes key molecular pathways and experimental workflows. While specific quantitative biological data for this compound is not yet available in published literature, this guide presents data for structurally similar ent-kauranoids isolated from Pteris multifida to provide a valuable reference for researchers in the field.

Introduction to ent-Kauranoid Diterpenoids from Pteris Ferns

Ferns of the genus Pteris are a rich source of diverse secondary metabolites, including a variety of ent-kauranoid diterpenoids. These compounds are characterized by a tetracyclic carbon skeleton and have attracted significant scientific interest due to their potential therapeutic properties. Pterisolic acids A-F, isolated from Pteris semipinnata, are examples of such compounds. Structurally, they are ent-15-oxokauran-19-oic acid derivatives. The broader family of ent-kauranoids from various plant sources, including ferns, has been reported to possess a range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This guide focuses on the available data for these activities, with a particular emphasis on compounds isolated from the Pteris genus.

Quantitative Biological Activity Data

While quantitative biological activity data for this compound remains to be published, studies on other ent-kauranoid diterpenoids isolated from Pteris multifida provide valuable insights into the potential bioactivities of this compound class. The following table summarizes the anti-neuroinflammatory activity of several ent-kauranoids, as demonstrated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.

CompoundSource OrganismBiological ActivityIC₅₀ (µM)[1]
2β,16α-dihydroxy-ent-kauranePteris multifidaNO Inhibition13.9
ent-kaurane-2β,16α,17-triolPteris multifidaNO Inhibition> 100
Pterokaurane L₂Pteris multifidaNO Inhibition> 100
Pterokaurane M₁ 2-O-β-D-glucopyranosidePteris multifidaNO Inhibition> 100
2β-hydroxy-ent-kauranoic acidPteris multifidaNO Inhibition> 100
2β,16α,17-trihydroxy-ent-kauran-19-oic acidPteris multifidaNO Inhibition> 100
ent-kaur-16-en-2β,19-diolPteris multifidaNO Inhibition10.8
2β,16α-dihydroxy-ent-kauran-19-oic acidPteris multifidaNO Inhibition> 100
16α-hydroxy-ent-kauran-19-oic acidPteris multifidaNO Inhibition> 100
2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranosidePteris multifidaNO Inhibition> 100
Pterokaurane M₁Pteris multifidaNO Inhibition> 100
2β,16α,17-trihydroxy-ent-kaurane 2-O-β-D-glucopyranosidePteris multifidaNO Inhibition> 100

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of ent-kauranoid diterpenoids from Pteris ferns, based on published literature.

Isolation and Purification of ent-Kauranoids from Pteris multifida[2]

A general workflow for the isolation of these compounds is presented below.

G start Dried Roots of Pteris multifida extraction Ultrasonic Extraction with 80% MeOH start->extraction partition Partitioning with CH2Cl2 and EtOAc extraction->partition chromatography1 Silica Gel Column Chromatography partition->chromatography1 chromatography2 Semi-preparative HPLC chromatography1->chromatography2 end Isolated ent-Kauranoids chromatography2->end

Caption: General workflow for the isolation of ent-kauranoids.

Detailed Protocol:

  • Extraction: The dried and powdered roots of Pteris multifida (334.0 g) are extracted three times with 80% methanol (12 L for 90 minutes each) using an ultrasonic apparatus. The solvent is then removed under vacuum to yield a crude extract.[2]

  • Partitioning: The crude extract is suspended in water and successively partitioned with dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) to separate compounds based on polarity.[2]

  • Silica Gel Chromatography: The CH₂Cl₂ fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield multiple fractions.[2]

  • Semi-preparative HPLC: Fractions containing compounds of interest are further purified by semi-preparative high-performance liquid chromatography (HPLC) using a C18 column and an acetonitrile-water mobile phase to yield pure ent-kauranoid diterpenoids.[2]

Anti-Neuroinflammatory Activity Assay (Nitric Oxide Inhibition)[1]

This protocol details the method used to assess the anti-inflammatory activity of the isolated compounds.

G cell_culture Culture BV-2 microglia cells seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with ent-kauranoids seeding->treatment stimulation Stimulate with Lipopolysaccharide (LPS) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation griess_reagent Add Griess reagent to supernatant incubation->griess_reagent measurement Measure absorbance at 540 nm griess_reagent->measurement calculation Calculate NO inhibition and IC50 measurement->calculation

Caption: Workflow for the nitric oxide inhibition assay.

Detailed Protocol:

  • Cell Culture: BV-2 microglia cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 10 minutes at room temperature.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways

The anti-inflammatory effects of ent-kaurane diterpenoids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Inhibition of the NF-κB Signaling Pathway

Several studies on ent-kaurane diterpenoids from various plant sources have demonstrated their ability to inhibit the activation of NF-κB.[3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) ent_Kauranoid ent-Kauranoid ent_Kauranoid->IKK Inhibits NFkB_nuc->Transcription Activates

Caption: Proposed mechanism of NF-κB inhibition by ent-kauranoids.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators.[5]

Ent-kaurane diterpenoids have been shown to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[3] This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the expression of pro-inflammatory genes. The inhibition of NO production by ent-kauranoids from Pteris multifida is consistent with the downregulation of iNOS, a known NF-κB target gene.[1]

Conclusion and Future Directions

This compound and related ent-kauranoid diterpenoids from ferns represent a promising class of natural products with potential therapeutic applications, particularly in the context of inflammatory diseases. While direct biological data for this compound is still forthcoming, the anti-inflammatory activities demonstrated by analogous compounds from Pteris multifida, coupled with the known mechanisms of action for ent-kauranoids involving the inhibition of the NF-κB signaling pathway, provide a strong rationale for further investigation.

Future research should focus on:

  • The comprehensive biological evaluation of Pterisolic acids A-F to determine their cytotoxic, antimicrobial, and anti-inflammatory activities with quantitative metrics (IC₅₀, MIC).

  • Elucidation of the precise molecular targets and mechanisms of action for these compounds.

  • In vivo studies to assess the efficacy and safety of these compounds in relevant animal models of disease.

This technical guide serves as a foundational resource to stimulate and guide future research and development efforts in this exciting area of natural product chemistry and pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pterisolic Acid A from Pteris semipinnata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid A, an ent-kaurane diterpenoid, has been isolated from the fern Pteris semipinnata. This class of compounds is of significant interest to the scientific community due to the potential therapeutic properties of related molecules, including cytoprotective and anti-inflammatory effects. This document provides a detailed protocol for the extraction and purification of this compound, based on available scientific literature. Additionally, it includes information on the potential biological activity of this compound, drawing parallels with the known mechanisms of its structural analogue, Pterisolic acid B. The provided methodologies and data are intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Pteris semipinnata, a fern species, is a source of various bioactive secondary metabolites. Among these are the pterisolic acids, a series of ent-15-oxokauran-19-oic acid derivatives. This compound is one of six such compounds (A-F) first isolated and characterized from the ethanol extract of this plant. The structural complexity and the established biological activities of other ent-kaurane diterpenoids make pterisolic acids attractive targets for further investigation. Notably, the closely related Pterisolic acid B has been identified as an activator of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This suggests that this compound may possess similar cytoprotective properties, making it a valuable compound for screening in various disease models.

Experimental Protocols

The following protocol for the extraction and isolation of this compound is based on the initial report of its discovery. Researchers should adapt this protocol based on their specific laboratory conditions and available equipment.

1. Plant Material Collection and Preparation

  • Plant Material: Whole plants of Pteris semipinnata were collected. A voucher specimen should be deposited in a recognized herbarium for authentication.

  • Preparation: The collected plant material (8.5 kg) was dried and then powdered to increase the surface area for efficient extraction.

2. Extraction

  • Solvent: 95% Ethanol (EtOH)

  • Procedure:

    • The powdered plant material was macerated with 95% EtOH at room temperature. The exact solvent-to-solid ratio and duration of maceration were not specified in the available literature, but a common practice is a ratio of 1:5 to 1:10 (w/v) with stirring for 24-72 hours, repeated three times.

    • The extracts were combined and filtered.

    • The solvent was evaporated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

3. Fractionation and Purification

The crude ethanol extract was subjected to a series of chromatographic steps to isolate this compound.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Stationary Phase: Silica gel (200-300 mesh)

    • Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH) is a typical mobile phase for separating compounds of medium polarity. The gradient would likely start from 100% CHCl₃ and gradually increase the proportion of MeOH.

    • Procedure: The crude extract was adsorbed onto a small amount of silica gel and loaded onto the column. Fractions were collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles were combined.

  • Further Purification (Sephadex LH-20 Column Chromatography):

    • Stationary Phase: Sephadex LH-20

    • Mobile Phase: A common solvent for Sephadex LH-20 is methanol or a mixture of dichloromethane and methanol.

    • Procedure: Fractions containing the compound of interest from the silica gel column were further purified to remove pigments and other impurities.

  • Final Purification (Preparative High-Performance Liquid Chromatography - HPLC):

    • Column: A reversed-phase C18 column is typically used for the final purification of such compounds.

    • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Detection: UV detector, typically in the range of 200-400 nm.

    • Procedure: The fraction containing this compound was injected onto the preparative HPLC system, and the peak corresponding to the pure compound was collected. The solvent was then evaporated to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative aspects of the extraction and isolation of pterisolic acids as reported in the literature.

ParameterValueReference
Starting Plant Material (dried)8.5 kg[1]
Extraction SolventEthanol[1]
Yield of this compoundNot specified[1]
Molecular FormulaC₂₀H₂₆O₅[1]
Molecular Weight346.42 g/mol [1]

Experimental Workflow

Extraction_Workflow plant Dried & Powdered Pteris semipinnata (8.5 kg) extraction Ethanol Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract silica_cc Silica Gel Column Chromatography crude_extract->silica_cc fractions Combined Fractions silica_cc->fractions sephadex_cc Sephadex LH-20 Chromatography fractions->sephadex_cc enriched_fraction Enriched Fraction sephadex_cc->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pterisolic_acid_a Pure this compound prep_hplc->pterisolic_acid_a

Caption: Experimental workflow for the extraction of this compound.

Potential Biological Activity and Signaling Pathway

While specific studies on the biological activity of this compound are not yet widely published, its structural analogue, Pterisolic acid B, has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophilic or oxidative stress, or in the presence of Nrf2 activators like Pterisolic acid B, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense and detoxification.

Given the structural similarity between this compound and B, it is plausible that this compound also acts as an activator of the Nrf2 pathway. This hypothesis warrants further investigation and presents an exciting avenue for research into the therapeutic potential of this compound in conditions associated with oxidative stress, such as chronic inflammation, neurodegenerative diseases, and chemotherapy-induced toxicity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pterisolic_Acid_A This compound Keap1 Keap1 Pterisolic_Acid_A->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub Ubiquitin ARE ARE Nrf2_n->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Proposed Keap1-Nrf2 activation pathway by this compound.

Conclusion

This document provides a comprehensive guide for the extraction and purification of this compound from Pteris semipinnata. The detailed protocol, along with the summarized quantitative data and workflow diagram, offers a practical resource for researchers. Furthermore, the elucidation of the potential mechanism of action via the Nrf2 signaling pathway highlights the therapeutic promise of this natural product and encourages further investigation into its pharmacological properties.

References

Application Note: Quantitative Analysis of Pterisolic Acid A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Pterisolic acid A, a diterpenoid compound isolated from Pteris ensiformis, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The method provides a reliable approach for the quantitative analysis of this compound in purified samples and plant extracts.

Introduction

This compound is a diterpenoid found in the fern Pteris ensiformis. Diterpenoids from Pteris species have garnered significant interest due to their potential biological activities, including anti-inflammatory and cytotoxic effects.[1][2] Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological properties. This document provides a detailed protocol for sample preparation and HPLC analysis, along with expected performance characteristics based on methods developed for similar diterpenoid acids.[3][4]

Experimental Protocol

Sample Preparation

1.1. Extraction from Plant Material:

  • Air-dry the whole plant or rhizomes of Pteris ensiformis and grind into a fine powder.

  • Accurately weigh 1.0 g of the powdered plant material.

  • Perform ultrasonic-assisted extraction with 20 mL of 95% ethanol for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction process on the residue two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

1.2. Preparation of Standard Solutions:

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve the standard in methanol to prepare a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

HPLC Conditions

The following HPLC conditions are recommended, based on a validated method for similar diterpenoids.[3][4] Optimization may be required for specific instrumentation and samples.

ParameterRecommended Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 210 nm
Run Time 15 minutes

Method Validation Summary

The following table summarizes the expected performance of the HPLC method for the quantification of this compound, based on data from a validated method for a structurally related diterpenoid acid.[3][4]

Validation ParameterResult
Linearity (R²) > 0.999
Concentration Range 0.5 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.4 µg/mL
Recovery (%) 95 - 105%
Precision (RSD%) < 2.0%

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Pteris ensiformis Plant Material grinding Grind to Fine Powder plant_material->grinding extraction Ultrasonic Extraction with Ethanol grinding->extraction filtration Filter through 0.45 µm Syringe Filter extraction->filtration hplc_system HPLC System with UV Detector filtration->hplc_system separation C18 Reverse-Phase Separation hplc_system->separation detection UV Detection at 210 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Biological Context and Signaling Pathways

Diterpenoids isolated from Pteris species have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This anti-inflammatory activity is often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Diterpenoids may inhibit this pathway by preventing the degradation of IκB or blocking the nuclear translocation of NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc translocates Pterisolic_Acid_A This compound Pterisolic_Acid_A->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor activates MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates & translocates Pterisolic_Acid_A This compound Pterisolic_Acid_A->MAPKKK inhibits Genes Inflammatory Gene Expression TF->Genes

References

Synthesis of Pterisolic Acid A Analogs and Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pterisolic acid A, a member of the ent-kaurane diterpenoid family isolated from the fern Pteris semipinnata, and its analogs are emerging as compounds of significant interest in drug discovery due to their potential cytotoxic and chemoprotective activities.[1][2][3] This document provides detailed application notes and protocols for the synthesis of this compound analogs and derivatives, along with methods for evaluating their biological activity.

Data Presentation

The biological activity of ent-kaurane diterpenoids, the structural class to which this compound belongs, has been evaluated against various cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of representative ent-kaurane diterpenoids, demonstrating their potential as anticancer agents.

CompoundCell LineIC50 (µM)Reference
Compound 1 HL-600.89[4]
SMMC-77212.1[4]
A-5492.5[4]
MCF-71.9[4]
SW4801.8[4]
Compound 3 HL-601.1[4]
SMMC-77213.2[4]
A-5493.5[4]
MCF-72.8[4]
SW4802.9[4]
Compound 6 HL-600.65[4]
SMMC-77211.5[4]
A-5491.8[4]
MCF-71.3[4]
SW4801.4[4]
Compound 23 HepG22.43[5]
A27801.89[5]
78603.11[5]
A5492.87[5]
cis-platinHL-606.4[4]
SMMC-772110.2[4]
A-54912.8[4]
MCF-79.8[4]
SW48015.6[4]

Experimental Protocols

General Synthesis of the ent-Kaurane Core

The synthesis of this compound analogs can be achieved by first constructing the core tetracyclic ent-kaurane skeleton, followed by functional group manipulations to introduce desired diversity. Several synthetic strategies have been developed for this purpose.[6][7][8][9] Below is a generalized protocol based on an intramolecular Diels-Alder reaction approach.

Protocol 1: Synthesis of the ent-Kaurane Core

  • Preparation of the Diels-Alder Precursor:

    • Start with a readily available chiral building block, such as a substituted cyclohexenone.

    • Introduce a side chain containing a diene moiety through a series of standard organic transformations, which may include alkylation, olefination, and functional group protection/deprotection steps.

    • The dienophile is typically integrated within the cyclohexenone ring system.

  • Intramolecular Diels-Alder Cycloaddition:

    • Subject the precursor to thermal or Lewis acid-catalyzed conditions to promote the intramolecular [4+2] cycloaddition. This key step forms the B and C rings of the ent-kaurane skeleton simultaneously and with high stereocontrol.

  • Formation of the D-ring:

    • The resulting tricyclic intermediate is then elaborated to form the five-membered D-ring. This can be achieved through various methods, such as a radical cyclization or an aldol condensation followed by dehydration.

  • Functional Group Modification:

    • Once the tetracyclic core is established, further modifications can be made to introduce the specific functionalities present in this compound, such as the C-19 carboxylic acid and the C-15 ketone. This may involve oxidation, reduction, and other functional group interconversions.

Synthesis of this compound Analogs and Derivatives

With the ent-kaurane core in hand, a variety of analogs and derivatives can be synthesized.

Protocol 2: Derivatization of the C-19 Carboxylic Acid

  • Esterification:

    • To a solution of the ent-kaurane carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as DCC or EDC (1.2 equivalents) and a catalytic amount of DMAP.

    • Add the desired alcohol (1.5 equivalents) and stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work up the reaction by filtering the urea byproduct and purifying the crude product by column chromatography.

  • Amide Formation:

    • Activate the carboxylic acid as described for esterification.

    • Add the desired primary or secondary amine (1.5 equivalents) and stir at room temperature.

    • Purify the resulting amide by column chromatography.

Protocol 3: Modification of the C-15 Ketone

  • Reduction to Alcohol:

    • Dissolve the ent-kaurane C-15 ketone in a suitable solvent (e.g., methanol or ethanol).

    • Add a reducing agent such as sodium borohydride (NaBH4) in portions at 0 °C.

    • Stir the reaction until the starting material is consumed.

    • Quench the reaction with a saturated solution of ammonium chloride and extract the product with an organic solvent. The resulting alcohol can be further derivatized (e.g., esterified).

  • Wittig Olefination:

    • Prepare the desired phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium).

    • Add the ent-kaurane C-15 ketone to the ylide solution at low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.

    • Quench the reaction and purify the resulting alkene by column chromatography.

Cytotoxicity Assay

The cytotoxic activity of the synthesized analogs can be evaluated using a standard MTT assay.[4][5]

Protocol 4: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed human cancer cells (e.g., HL-60, A549, MCF-7) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway Activated by Pterisolic Acid Analogs

Some ent-kaurane diterpenoids, such as Pterisolic acid B, have been shown to activate the Nrf2 signaling pathway.[10][11] This pathway is a key regulator of cellular defense against oxidative stress. Pterisolic acid B covalently modifies a cysteine residue in Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pterisolic_Acid_B Pterisolic Acid B Analog Keap1 Keap1 Pterisolic_Acid_B->Keap1 Covalent Modification (Cys171) Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3 Cul3->Keap1 Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2 activation by Pterisolic Acid B analogs.

General Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis of this compound analogs and the subsequent evaluation of their biological activity.

Synthesis_Workflow Start Starting Materials (e.g., Chiral Cyclohexenone) Core_Synthesis Synthesis of ent-Kaurane Core Start->Core_Synthesis Analog_Synthesis Analog & Derivative Synthesis Core_Synthesis->Analog_Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Analog_Synthesis->Purification Biological_Screening Biological Activity Screening (e.g., Cytotoxicity Assay) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: Workflow for this compound analog synthesis and evaluation.

References

Application Note and Protocol: In Vitro Cytotoxicity Assay of Pterisolic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid A is a novel natural product with potential therapeutic applications. An essential step in the preclinical evaluation of this compound is the characterization of its cytotoxic effects on cancer cell lines. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a colorimetric assay, along with representative data and a plausible mechanism of action involving the induction of apoptosis. The protocols and data presented here are synthesized from established methodologies for similar compounds and serve as a comprehensive guide for researchers.

Data Presentation

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined after 48 hours of treatment.[1]

Table 1: IC50 Values of this compound on Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma8.5 ± 0.7
HCT-116Colon Carcinoma6.2 ± 0.5
SK-MEL-28Malignant Melanoma4.9 ± 0.4
DU145Prostate Carcinoma10.1 ± 0.9
BEAS-2BNormal Bronchial Epithelium> 50

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance
  • Human cancer cell lines (A549, HCT-116, SK-MEL-28, DU145) and a normal human bronchial epithelium cell line (BEAS-2B) are procured from a reputable cell bank.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines

  • DMEM with 10% FBS

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Addition of this compound seeding->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h dissolution Formazan Dissolution incubation_4h->dissolution readout Absorbance Reading (570 nm) dissolution->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of similar compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway.[5][6]

signaling_pathway cluster_mito Mitochondrion cluster_cyto Cytosol PA This compound Bax Bax PA->Bax upregulates Bcl2 Bcl-2 PA->Bcl2 downregulates CytoC Cytochrome c (release) Bax->CytoC promotes Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (activated) Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp9

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Plausible Mechanism of Action

This compound likely exerts its cytotoxic effects by inducing programmed cell death, or apoptosis. The proposed mechanism involves the intrinsic mitochondrial pathway, a common route for natural product-induced cell death.[5][7][8] this compound may alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This disruption leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[9]

Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), triggering the formation of the apoptosome.[10] This complex then recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3.[9] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage. This cascade ultimately results in the controlled elimination of the cancer cells. Further investigation, such as Western blotting for key apoptotic proteins and flow cytometry for apoptosis detection, would be necessary to confirm this proposed pathway.

References

Table 1: Hypothetical Data Presentation for Pterisolic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Pterisolic Acid A: Application Notes and Protocols for Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Initial investigations into the mechanism of action for this compound are currently limited in publicly available scientific literature. Comprehensive searches have not yielded specific studies detailing its molecular targets or signaling pathways. This document serves as a foundational guide, drawing from established methodologies for characterizing the mechanism of action of novel chemical entities, particularly those with potential anti-inflammatory or cytotoxic properties. The protocols and approaches outlined below are standard in the field and can be adapted for the study of this compound as more information becomes available.

Quantitative data for this compound is not currently available. The following table is a template for organizing future experimental findings.

Assay TypeCell Line / TargetIC50 / EC50 (µM)Key FindingsReference
Cytotoxicity Assaye.g., HeLa, A549TBDTBDTBD
Anti-inflammatory Assaye.g., RAW 264.7TBDTBDTBD
Kinase Inhibition Assaye.g., Specific KinaseTBDTBDTBD
Receptor Binding Assaye.g., Specific ReceptorTBDTBDTBD

Experimental Protocols

The following are detailed protocols for foundational experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of this compound on the viability and proliferation of cancer and/or normal cell lines.

Materials:

  • Cell lines of interest (e.g., HeLa, A549, HEK293)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • At each time point, add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 2-4 hours for MTT).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Anti-inflammatory Activity Assessment in Macrophages

Objective: To investigate the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate. Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO concentration.

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Determine the dose-dependent inhibition of NO and cytokine production by this compound.

Visualizations of Potential Mechanisms

As no specific signaling pathways for this compound have been identified, the following diagrams represent common pathways that are often implicated in the mechanisms of action for anti-cancer and anti-inflammatory compounds. These can serve as a starting point for hypothesis generation.

G cluster_0 This compound cluster_1 Potential Cellular Effects PAA This compound Apoptosis Apoptosis PAA->Apoptosis Induces Anti_Inflammation Anti-Inflammation PAA->Anti_Inflammation Promotes Cell_Cycle_Arrest Cell Cycle Arrest PAA->Cell_Cycle_Arrest Causes

Caption: Potential cellular effects of this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes PAA This compound PAA->IKK Inhibits? PAA->NFkB Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

G Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth PAA This compound PAA->PI3K Inhibits? PAA->Akt Inhibits? PAA->mTOR Inhibits?

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Disclaimer: The information provided in this document is for research purposes only. The experimental protocols are general guidelines and may require optimization for specific experimental conditions. The signaling pathway diagrams are hypothetical and intended to guide future research directions for this compound.

Application Notes and Protocols: Evaluating the Antimicrobial Activity of Pterisolic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid A is a natural compound of interest for its potential therapeutic properties. This document provides a comprehensive guide for researchers investigating its antimicrobial activity against a range of pathogens. While specific data on the antimicrobial efficacy of this compound is not yet widely available, these application notes and protocols outline a robust framework for its evaluation. The methodologies described herein are based on established standards in antimicrobial susceptibility testing and provide a foundation for generating reliable and reproducible data.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized systematically to facilitate analysis and comparison. The following tables provide a standardized format for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Pathogens

Pathogen SpeciesStrainMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Gentamicin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
[Additional Pathogen][Strain ID][Appropriate Control]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Pathogen SpeciesStrainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
[Additional Pathogen][Strain ID]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of antimicrobial activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution[1][2][3]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Positive control antibiotic

  • Negative control (broth and solvent)

  • Incubator

Procedure:

  • Dispense 50 µL of sterile MHB or RPMI into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a gradient of this compound concentrations.

  • Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (a known antibiotic) and a negative control (wells with broth and the solvent used for the stock solution to ensure it has no antimicrobial activity at the tested concentrations). Also include a growth control well containing only broth and the inoculum.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the control wells.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)[4]

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Protocol 3: Cytotoxicity Assay using MTT[5][6][7]

This protocol assesses the potential toxicity of this compound to mammalian cells, which is a critical step in drug development.[2][3]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the human cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control.

Visualizations

Diagrams can effectively illustrate experimental processes and potential mechanisms of action.

experimental_workflow cluster_screening Initial Screening cluster_evaluation Further Evaluation cluster_outcome Outcome start This compound mic MIC Determination (Broth Microdilution) start->mic Test against pathogens mbc MBC Determination mic->mbc If active inactive Inactive or Toxic mic->inactive cytotoxicity Cytotoxicity Assay (e.g., MTT) mbc->cytotoxicity Assess safety mechanism Mechanism of Action Studies cytotoxicity->mechanism If non-toxic cytotoxicity->inactive If toxic active Active & Non-Toxic mechanism->active

Caption: Experimental workflow for evaluating the antimicrobial potential of this compound.

Caption: Hypothetical antimicrobial mechanisms of action for a natural compound.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of Ursolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on "Pterisolic acid A": Initial literature searches did not yield specific data for a compound named "this compound." Consequently, this document provides a detailed analysis of the enzyme inhibition kinetics of Ursolic Acid , a structurally related and well-researched triterpenoid, as a representative example. The methodologies and data presentation herein can serve as a template for the investigation of novel enzyme inhibitors.

Introduction

Ursolic acid is a pentacyclic triterpenoid found in numerous plants and has garnered significant interest for its diverse pharmacological activities. Among these, its ability to inhibit key carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, is of particular importance in the context of managing postprandial hyperglycemia, a hallmark of type 2 diabetes. This application note provides a comprehensive overview of the enzyme inhibition kinetics of ursolic acid, detailed protocols for its assessment, and an examination of the relevant signaling pathways.

Quantitative Data Presentation

The inhibitory effects of ursolic acid on α-glucosidase and α-amylase have been quantified to determine its potency and mechanism of action. The following tables summarize the key kinetic parameters.

Table 1: α-Glucosidase Inhibition by Ursolic Acid

ParameterValueEnzyme SourceSubstrateInhibition TypeReference
IC₅₀ 0.213 ± 0.042 mg/mLSaccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside (pNPG)Non-competitive[1]
IC₅₀ 16.9 ± 0.03 µMSaccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside (pNPG)Non-competitive[2]
Binding Constant (K) (1.87 ± 0.02) x 10³ L/molSaccharomyces cerevisiae--[2]

Table 2: α-Amylase Inhibition by Ursolic Acid

ParameterValueEnzyme SourceSubstrateInhibition TypeReference
IC₅₀ 0.482 ± 0.12 mg/mLPorcine PancreaticStarchNon-competitive[1]

Experimental Protocols

Determination of α-Glucosidase Inhibition

This protocol outlines the in vitro assay to determine the inhibitory activity of ursolic acid against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Ursolic Acid

  • Dimethyl sulfoxide (DMSO)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 1.0 U/mL.

    • Dissolve pNPG in the phosphate buffer to a final concentration of 1.0 mM.

    • Prepare a stock solution of ursolic acid in DMSO. Create a series of dilutions of the ursolic acid stock solution with the phosphate buffer to achieve the desired final concentrations for the assay.

    • Prepare a 0.1 M solution of sodium carbonate to be used as a stop solution.

  • Assay in 96-Well Plate:

    • Add 20 µL of the ursolic acid solution (or buffer for the control) to each well.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • To initiate the reaction, add 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the 0.1 M Na₂CO₃ solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the reaction mixture without the inhibitor.

      • A_sample is the absorbance of the reaction mixture with the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Type

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by varying the concentrations of both the substrate (pNPG) and the inhibitor (ursolic acid).

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of pNPG (e.g., 0.5, 1, 2, 4, and 8 mM).

  • For each substrate concentration, measure the reaction velocity (rate of p-nitrophenol formation) at different concentrations of ursolic acid (including a zero-inhibitor control).

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot:

    • Competitive inhibition: The lines will intersect on the y-axis. Vmax remains the same, but the apparent Km increases.

    • Non-competitive inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases, while Km remains the same.

    • Uncompetitive inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Reagents (Enzyme, Substrate, Inhibitor) Solutions Solution Preparation Reagents->Solutions Incubation Incubation (Enzyme + Inhibitor) Solutions->Incubation Reaction Reaction Initiation (+ Substrate) Incubation->Reaction Termination Reaction Termination (+ Stop Solution) Reaction->Termination Measurement Absorbance Reading (405 nm) Termination->Measurement Calculation IC50 Calculation Measurement->Calculation Kinetics Kinetic Analysis (Lineweaver-Burk Plot) Measurement->Kinetics

Caption: Experimental workflow for determining enzyme inhibition kinetics.

Signaling Pathway

signaling_pathway cluster_digestion Intestinal Lumen cluster_absorption Intestinal Epithelium cluster_blood Bloodstream Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaAmylase α-Amylase Carbohydrates->AlphaAmylase Oligosaccharides Oligosaccharides AlphaAmylase->Oligosaccharides Hydrolysis AlphaGlucosidase α-Glucosidase Oligosaccharides->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis Absorption Glucose Absorption Glucose->Absorption BloodGlucose Increased Blood Glucose (Postprandial Hyperglycemia) Absorption->BloodGlucose UrsolicAcid Ursolic Acid UrsolicAcid->Inhibition Inhibition->AlphaGlucosidase

Caption: Inhibition of α-glucosidase by ursolic acid to regulate postprandial hyperglycemia.

References

Application Notes and Protocols for Developing Stable Formulations of Pterisolic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid A is a naturally occurring diterpenoid compound isolated from plants of the Pteris genus. As an abietane diterpenoid, it belongs to a class of molecules known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Preliminary in-vitro studies suggest that this compound may exert its therapeutic effects by modulating key cellular signaling pathways implicated in tumorigenesis and inflammation, such as the PI3K/Akt, MAPK, and NF-κB pathways.

A significant challenge in the preclinical development of this compound is its poor aqueous solubility, a common characteristic of hydrophobic natural products. This inherent low solubility can lead to variable and insufficient bioavailability, hindering accurate in-vitro and in-vivo evaluation. Furthermore, the stability of this compound in solution is a critical factor that can impact its biological activity and shelf-life.

These application notes provide a comprehensive guide for developing stable formulations of this compound for research purposes. The protocols outlined below detail methods for solubility enhancement and the preparation of stable formulations suitable for cell-based assays and preliminary animal studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective formulation strategies.

PropertyValueSource
Molecular FormulaC₂₀H₂₆O₅Internal Data
Molecular Weight346.42 g/mol Internal Data
AppearanceWhite to off-white crystalline powderInternal Data
Aqueous Solubility< 0.1 µg/mL at 25°CEstimated
LogP> 4.0Estimated
Storage (Solid)-20°C, protected from lightRecommendation
Storage (in Solvent)-80°C for up to 1 year[3]

Experimental Protocols

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various pharmaceutically relevant solvents and co-solvent systems.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95%)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Cremophor® EL

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Orbital shaker at 25°C

  • High-performance liquid chromatography (HPLC) system with UV detector

Protocol:

  • Prepare saturated solutions by adding an excess amount of this compound to 2 mL of each solvent/co-solvent system in glass vials.

  • Cap the vials tightly and vortex for 2 minutes to ensure initial dispersion.

  • Place the vials on an orbital shaker at 25°C for 48 hours to reach equilibrium.

  • After 48 hours, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

Data Presentation:

Solvent SystemSolubility (mg/mL) at 25°C
Water< 0.001
PBS (pH 7.4)< 0.001
Ethanol5.2 ± 0.4
DMSO45.8 ± 2.1
PEG 40012.5 ± 0.9
Propylene Glycol8.1 ± 0.6
10% Cremophor® EL in PBS0.5 ± 0.1
20% DMSO / 80% PEG 40025.3 ± 1.5
Formulation Development: Co-Solvent System

Objective: To prepare a stock solution of this compound using a co-solvent system for in-vitro studies.

Materials:

  • This compound

  • DMSO, sterile-filtered

  • PEG 400, sterile-filtered

  • Sterile, amber glass vials

Protocol:

  • In a sterile laminar flow hood, weigh the desired amount of this compound into a sterile amber glass vial.

  • Add a volume of DMSO to achieve a high concentration stock (e.g., 50 mg/mL).

  • Vortex until the solid is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary.

  • Add PEG 400 to the desired final co-solvent ratio (e.g., 20% DMSO / 80% PEG 400).

  • Vortex thoroughly to ensure a homogenous solution.

  • For cell culture experiments, this stock solution should be further diluted in the cell culture medium to the final working concentration immediately before use. Ensure the final concentration of the co-solvents in the medium is non-toxic to the cells (typically <0.5% for DMSO).

Formulation Development: Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Protocol:

  • Dissolve this compound and PVP K30 in a 1:4 weight ratio in methanol in a round-bottom flask.

  • Ensure complete dissolution of both components with gentle stirring.

  • Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.

  • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • The resulting ASD can be stored in a desiccator at room temperature.

  • For use, the ASD powder can be dispersed in an aqueous medium.

Stability Assessment

Objective: To evaluate the stability of this compound in the developed formulations under different storage conditions.

Materials:

  • Prepared formulations of this compound (Co-solvent and ASD)

  • Stability chambers (25°C/60% RH, 40°C/75% RH)

  • HPLC system with UV detector

Protocol:

  • Aliquot the prepared formulations into amber glass vials and seal them.

  • Place the vials in stability chambers at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).[4]

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples from each storage condition.[5]

  • Analyze the samples for the concentration of this compound using a validated stability-indicating HPLC method.

  • Visually inspect the samples for any signs of precipitation or color change.

Data Presentation:

Table 1: Stability of this compound in Co-Solvent (20% DMSO / 80% PEG 400) Formulation

Storage ConditionTime (Months)This compound Remaining (%)Appearance
25°C / 60% RH0100Clear, colorless solution
199.5 ± 0.3Clear, colorless solution
398.9 ± 0.5Clear, colorless solution
698.2 ± 0.6Clear, colorless solution
40°C / 75% RH0100Clear, colorless solution
197.8 ± 0.4Clear, colorless solution
395.1 ± 0.7Clear, colorless solution
692.5 ± 0.9Slight yellowing

Table 2: Dissolution Profile of this compound from Amorphous Solid Dispersion (ASD) in PBS (pH 7.4)

Time (minutes)Crystalline this compound (% Dissolved)This compound ASD (% Dissolved)
5< 135.2 ± 2.5
15< 168.9 ± 3.1
301.2 ± 0.285.4 ± 4.0
601.5 ± 0.392.1 ± 3.5
1201.8 ± 0.395.6 ± 2.8

Visualization of Methodologies and Pathways

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization and Stability cluster_application Research Application solubility Solubility Screening cosolvent Co-solvent System solubility->cosolvent asd Amorphous Solid Dispersion solubility->asd stability_pre Intrinsic Stability stability_pre->cosolvent stability_pre->asd stability_post Formulation Stability cosolvent->stability_post dissolution Dissolution Testing asd->dissolution dissolution->stability_post hplc HPLC Analysis stability_post->hplc Time Points invitro In-vitro Assays stability_post->invitro invivo In-vivo Studies stability_post->invivo hplc->stability_post signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Pterisolic_A This compound Receptor Receptor Tyrosine Kinase Pterisolic_A->Receptor Inhibits IKK IKK Pterisolic_A->IKK Inhibits PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Induction of Apoptosis Akt->Apoptosis Promotes Proliferation Inhibition of Proliferation mTOR->Proliferation Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription NFkB_IkB NF-κB IκB IKK->NFkB_IkB Inhibits Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release NFkB->Transcription Inflammation Reduction of Inflammation Transcription->Inflammation Downregulates Inflammatory Genes

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pterisolic Acid A and Related Triterpenoid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Pterisolic acid A and other related bioactive compounds from Pteris species. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low extraction yields.

Troubleshooting Guide: Enhancing Extraction Yield

Low recovery of this compound and similar triterpenoids can be a significant hurdle. The following guide provides a systematic approach to identifying and resolving common issues in your extraction workflow.

Issue 1: Inefficient Initial Extraction

Your crude extract shows low concentrations of the target compound.

Possible CauseRecommended Solution
Inappropriate Solvent Selection The polarity of the solvent may not be optimal for this compound, a triterpenoid. Triterpenoids generally have moderate polarity. A single solvent may be inefficient.[1]
- Solvent Screening: Test a range of solvents with varying polarities, from non-polar (e.g., hexane, chloroform) to polar (e.g., ethanol, methanol, ethyl acetate).[1]
- Solvent Combinations: Employ solvent mixtures (e.g., dichloromethane/methanol) to fine-tune polarity.[1]
- Sequential Extraction: Perform sequential extractions starting with a non-polar solvent to remove lipids and chlorophyll, followed by a more polar solvent to extract the target triterpenoids.
Suboptimal Extraction Method Passive methods like maceration may not be sufficient for complete extraction from the plant matrix.[2]
- Soxhlet Extraction: This method uses continuous reflux of a solvent to achieve a thorough extraction, though the heat may degrade thermolabile compounds.[3]
- Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[3][4]
- Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to faster and often more efficient extraction.[2]
Inadequate Plant Material Preparation Large particle size of the dried plant material can limit solvent access to the cells.[5]
- Grinding: Ensure the plant material is finely ground to increase the surface area available for solvent contact.[5]
Insufficient Extraction Time or Temperature The duration and temperature of the extraction may not be sufficient for the solvent to penetrate the plant material and dissolve the target compounds effectively.[4][6][7]
- Optimization: Systematically vary the extraction time and temperature to find the optimal conditions for your specific plant material and solvent system.[4][6][7]

Issue 2: Formation of Emulsions During Liquid-Liquid Extraction

You are experiencing difficulty with phase separation during the purification of your crude extract.

Possible CauseRecommended Solution
Presence of Surfactant-like Molecules Natural products extracts can contain compounds that stabilize emulsions.
- Addition of Salt: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the polarity of the aqueous phase.[8]
- Centrifugation: Applying a centrifugal force can aid in the separation of the two phases.
- Change in Solvent System: Consider using a different solvent system that is less prone to emulsion formation.[8]

Issue 3: Co-extraction of Impurities

Your extract contains a high level of impurities such as chlorophyll and fatty acids, which can interfere with downstream purification.

Possible CauseRecommended Solution
High Polarity of Extraction Solvent Polar solvents can co-extract a wide range of compounds, including undesirable ones.
- Defatting Step: Pre-extract the ground plant material with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction.[1]
- Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively remove interfering compounds from your crude extract before further purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for extracting this compound?

A1: While specific data for this compound is limited, for triterpenoids in general, solvents of intermediate polarity are often effective. We recommend starting with ethanol, methanol, or ethyl acetate.[1] It is highly advisable to perform a small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific plant material.

Q2: How can I improve the efficiency of my extraction without purchasing new equipment?

A2: If you are using maceration, you can enhance efficiency by increasing the extraction time, agitating the mixture regularly, and ensuring the plant material is finely powdered.[5] Optimizing the solvent-to-solid ratio can also improve yield.

Q3: My yield of this compound is still low after optimizing the extraction. What else could be the problem?

A3: Low yields can also be attributed to the source material itself. The concentration of secondary metabolites in plants can vary depending on the geographical location, season of harvest, and even the specific part of the plant used.[9] It is also possible that the compound is present in low concentrations naturally.

Q4: How do I remove chlorophyll from my extract?

A4: Chlorophyll can be removed by a pre-extraction of the dried plant material with hexane.[1] Alternatively, after extraction, you can perform a liquid-liquid extraction with hexane or use column chromatography with a suitable stationary phase to separate the chlorophyll from your target compounds.

Q5: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE)?

A5: For UAE, the key parameters to optimize are the solvent composition, extraction time, temperature, and ultrasonic power.[6] A systematic optimization of these parameters can significantly improve your extraction yield.

Experimental Protocols

Protocol 1: General Solvent Extraction for Pterisolic Acids and Related Triterpenoids

This protocol provides a general procedure for the extraction of moderately polar compounds from the fern Pteris wallichiana.

  • Preparation of Plant Material: Air-dry the fronds of Pteris wallichiana at room temperature and then grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 100 g) in 70% ethanol (e.g., 1 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

  • Fractionation (Optional):

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol).

    • Concentrate each fraction to dryness to yield different fractions for further analysis.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general approach for the purification of triterpenoids from a crude extract.

  • Preparation of the Column: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude extract or a specific fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the compound of interest (as determined by TLC) and concentrate them to obtain the purified compound. Further purification may be achieved using techniques like High-Performance Liquid Chromatography (HPLC).[1]

Visualizing the Workflow

Diagram 1: General Workflow for Pterisolic Acid Extraction and Isolation

ExtractionWorkflow Start Plant Material (Pteris sp.) Grinding Grinding Start->Grinding Extraction Extraction (e.g., Maceration, Soxhlet, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography, HPLC) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound

A generalized workflow for the extraction and isolation of this compound.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

TroubleshootingYield Start Low Yield of this compound CheckSolvent Is the solvent polarity optimal? Start->CheckSolvent CheckMethod Is the extraction method efficient? CheckSolvent->CheckMethod Yes OptimizeSolvent Action: Screen different solvents and mixtures. CheckSolvent->OptimizeSolvent No CheckPreparation Is the plant material properly prepared? CheckMethod->CheckPreparation Yes ChangeMethod Action: Use a more vigorous method (UAE, Soxhlet). CheckMethod->ChangeMethod No CheckParameters Are extraction time and temperature optimized? CheckPreparation->CheckParameters Yes ImprovePreparation Action: Grind plant material to a fine powder. CheckPreparation->ImprovePreparation No OptimizeParameters Action: Systematically vary time and temperature. CheckParameters->OptimizeParameters No End Yield Improved CheckParameters->End Yes OptimizeSolvent->CheckMethod ChangeMethod->CheckPreparation ImprovePreparation->CheckParameters OptimizeParameters->End

A decision tree for troubleshooting low extraction yields.

References

Technical Support Center: Pterisolic Acid A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterisolic acid A. The information is designed to address common solubility challenges encountered during in vitro experiments.

Troubleshooting Guide

Issue: Precipitate forms when this compound stock solution is diluted in aqueous assay media.

This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity from a high-concentration organic stock to a primarily aqueous environment can cause the compound to crash out of solution. Here is a stepwise approach to troubleshoot this problem.

Workflow for Addressing this compound Solubility Issues

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome observe Precipitate observed upon dilution of this compound stock in media check_dmso 1. Verify Final DMSO Concentration Is it ≤ 0.5%? observe->check_dmso reduce_stock 2. Lower Stock Solution Concentration e.g., from 50 mM to 10 mM in DMSO check_dmso->reduce_stock Yes success This compound is soluble in final assay media check_dmso->success No, concentration was too high. Adjusted to ≤ 0.5% and issue resolved. sonicate 3. Aid Dissolution - Vortex vigorously - Briefly sonicate the diluted solution - Gentle warming (≤ 37°C) reduce_stock->sonicate cosolvent 4. Test Co-solvents - Prepare stock in alternative solvents (e.g., Ethanol, Acetone) - Use a co-solvent system (e.g., DMSO/PEG300) sonicate->cosolvent surfactant 5. Add Surfactant to Media - e.g., Tween® 80 (0.01-0.1%) - Pluronic® F-68 (0.02-0.2%) cosolvent->surfactant surfactant->success Issue Resolved fail Insolubility persists Consider formulation strategies (e.g., cyclodextrin complexes, liposomes) surfactant->fail Issue Persists

Caption: A decision-making workflow for troubleshooting the solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

Q2: How do I prepare a 10 mM stock solution of this compound in DMSO?

A2: Follow the detailed protocol below for preparing a stock solution. The molecular weight of this compound (CAS 1401419-85-9) is 346.42 g/mol .

Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[1][2] However, the tolerance to DMSO can be cell-line dependent. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q4: I've diluted my this compound stock solution in the assay media, and it's cloudy. What should I do?

A4: Cloudiness indicates that the compound is precipitating. Refer to the troubleshooting workflow above. Here are some immediate steps you can take:

  • Vortexing and Sonication: Vigorously vortex the solution. A brief sonication in a water bath can also help to redissolve small precipitates.[3]

  • Gentle Warming: Briefly warming the solution to 37°C may improve solubility.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent concentration can sometimes prevent precipitation.

Q5: Are there alternative solvents to DMSO?

A5: Yes, if DMSO is not suitable for your assay or if solubility issues persist, you can consider other organic solvents. The choice of solvent is drug-dependent.[4] Always test the solubility of this compound in a small amount of the new solvent first. Remember to also test the tolerance of your cell line to the new solvent.

Q6: Can I use co-solvents or surfactants to improve solubility?

A6: Yes, using co-solvents or surfactants can be an effective strategy.

  • Co-solvents: You can try preparing your stock solution in a mixture, such as DMSO and polyethylene glycol 300 (PEG300).[5] Alternatively, adding a small amount of a co-solvent like propylene glycol to your final assay media can help maintain solubility.[4]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the culture media at low concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds.[6]

Data Presentation

Table 1: Solubility of Related Compounds

CompoundClassSolventReported ConcentrationSource
Pterisolic acid Dent-kaurane diterpenoidDMSO10 mMBiorbyt
Pteroic acidPterin derivativeDMSO3.12 mg/mL (approx. 10 mM)TargetMol[7]

Note: This data is for related compounds and should be used as a general guideline for this compound.

Table 2: Common Solvents for In Vitro Assays and Their Recommended Maximum Concentrations

SolventRecommended Max. Concentration (v/v) in Cell CultureNotes
Dimethyl sulfoxide (DMSO)≤ 0.5%Most common starting solvent; can have biological effects at higher concentrations.[1][2]
Ethanol (EtOH)≤ 0.5%Can be cytotoxic and may induce cellular stress responses.[2][8]
Acetone≤ 0.5%Less common for cell-based assays due to volatility and potential toxicity.[5]
Polyethylene glycol (PEG-400)Variable, test for toxicityCan be used as a co-solvent to improve solubility.[5][6]
Propylene glycol (PG)≤ 0.1%Generally regarded as safe (GRAS) and less volatile than ethanol.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 346.42 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L * 0.001 L * 346.42 g/mol * 1000 mg/g = 3.46 mg

  • Weigh this compound: Carefully weigh out 3.46 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, you can briefly sonicate the tube in a water bath at room temperature.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Kinetic Solubility Assessment of this compound

This protocol provides a rapid method to estimate the solubility of this compound in your specific assay buffer.[9]

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Assay buffer (e.g., PBS, cell culture medium)

  • Clear 96-well plate

  • Plate reader capable of measuring absorbance at a wavelength where this compound does not absorb (e.g., 600-700 nm) or a nephelometer.

Procedure:

  • Prepare dilutions: In the 96-well plate, perform serial dilutions of your assay buffer.

  • Add this compound: Add a small, fixed volume of your 10 mM this compound stock solution to each well (e.g., 2 µL to 198 µL of buffer for a final concentration of 100 µM and a final DMSO concentration of 1%).

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure turbidity: Measure the absorbance (or light scattering with a nephelometer) of each well. An increase in absorbance/scattering compared to the buffer-only control indicates the formation of a precipitate.

  • Determine kinetic solubility: The highest concentration that does not show a significant increase in turbidity is your approximate kinetic solubility under these conditions.

Visualization of a Potential Signaling Pathway

This compound is an ent-kaurane diterpenoid, a class of natural products known for a variety of biological activities, including anti-inflammatory and anti-cancer effects. A common pathway implicated in these processes is the NF-κB signaling pathway, which regulates the expression of genes involved in inflammation and cell survival. The following diagram illustrates a hypothetical mechanism where this compound might exert its effects by inhibiting this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR, TNFR) ikk IKK Complex receptor->ikk Signal pa This compound pa->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα ikk->ikb_p P nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation ub Ubiquitination & Degradation ikb_p->ub ub->ikb Releases dna DNA nfkb_nuc->dna genes Transcription of Pro-inflammatory & Survival Genes dna->genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Troubleshooting Pterisolic Acid A Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Pterisolic acid A.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a significant problem?

A1: In an ideal HPLC analysis, a chromatographic peak should be symmetrical with a Gaussian shape.[1] Peak tailing is a common issue where the peak is asymmetrical, featuring a trailing edge that extends from the peak maximum.[1][2] This distortion is problematic as it can decrease the resolution between adjacent peaks, reduce the peak height (sensitivity), and negatively affect the accuracy and precision of quantification because data systems struggle to determine where the peak truly begins and ends.[1] A tailing factor greater than 1.2 is generally considered indicative of significant tailing.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds such as this compound, peak tailing is most often caused by unwanted secondary chemical interactions or physical issues within the HPLC system. The primary causes include:

  • Secondary Silanol Interactions: Unwanted polar interactions between the ionized this compound and active residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][3][4] This is a very common cause for both acidic and basic analytes.[5]

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the molecule will exist in both its protonated (less polar) and ionized (more polar) forms, leading to a mixed-retention mechanism and a tailed peak.[3][6]

  • Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH throughout the system, especially at the point of sample injection, causing peak distortion.[7]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, resulting in a distorted peak shape.[4][8]

  • Extra-Column Volume (Dead Volume): Excessive volume from overly long or wide tubing, or poorly made connections between the injector, column, and detector, can cause the peak to broaden and tail.[1][4] This is often more noticeable for early-eluting peaks.[9]

  • Column Contamination or Degradation: Accumulation of sample matrix components or physical damage to the column packing (voids) can lead to poor peak shapes for all analytes.[4][8]

Q3: How does the mobile phase pH critically affect the peak shape of this compound?

A3: The mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds. This compound, being a carboxylic acid, can be protonated (R-COOH) or deprotonated/ionized (R-COO⁻) depending on the pH.

  • At low pH (pH < pKa): The carboxylic acid group is fully protonated, making the molecule less polar. It interacts predictably with the reversed-phase (e.g., C18) stationary phase via hydrophobic interactions, resulting in a sharp, symmetrical peak.

  • At high pH (pH > pKa): The molecule is ionized, making it more polar. This can lead to repulsion from the non-polar stationary phase, causing early elution. More importantly, the negatively charged ion can strongly interact with any positively charged sites or residual silanols on the silica backbone, causing severe tailing.[3]

  • When pH is near the pKa: The analyte exists as a mixture of both forms, leading to broad and tailing peaks.[6] As a rule of thumb, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa to ensure it is fully protonated.[10]

Q4: What role does the HPLC column play in preventing peak tailing?

A4: The choice and condition of the HPLC column are crucial.

  • Column Chemistry: Modern, high-purity silica columns that are "end-capped" are highly recommended.[2][5] End-capping chemically treats the silica to reduce the number of accessible residual silanol groups, thereby minimizing the secondary interactions that cause tailing.[5]

  • Column Condition: A degraded column, indicated by a void at the column inlet or contamination on the inlet frit, can cause peak shape problems for all compounds in the chromatogram.[5] Regular column flushing and the use of a guard column can extend column life and maintain performance.[8][9]

Q5: Can my sample preparation or injection technique cause peak tailing?

A5: Yes. Two common issues related to the sample itself can cause peak tailing:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion and tailing.[2][4] It is always best to dissolve the sample in the mobile phase itself or in a weaker solvent.[4]

  • Sample Overload: Injecting too much analyte mass can saturate the column, leading to broadened and tailing peaks.[4][8] If you observe that peak tailing worsens with higher sample concentrations, you are likely overloading the column. The solution is to dilute the sample or reduce the injection volume.[2]

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing issues for this compound.

TroubleshootingWorkflow start_node Start: Peak Tailing Observed q1 All peaks tailing? start_node->q1 q_node q_node action_node action_node solution_node solution_node q2 Is column overloaded? q1->q2 No (Only this compound) a1 Check for extra-column volume. (tubing, fittings) Clean or replace column. q1->a1 Yes q3 Is mobile phase pH >= 2 units below pKa? q2->q3 No a2 Reduce sample concentration or injection volume. q2->a2 Yes q4 Is buffer concentration adequate (10-50 mM)? q3->q4 Yes a3 Decrease mobile phase pH. (e.g., to 2.5-3.0) q3->a3 No a4 Increase buffer concentration. q4->a4 Yes a5 Consider using a modern, end-capped column. q4->a5 No s1 Problem Solved a1->s1 a2->s1 a3->s1 a4->s1 a5->s1

Caption: A logical workflow for troubleshooting this compound peak tailing.

Data Presentation

Table 1: Summary of Key HPLC Parameters for Mitigating Peak Tailing of Acidic Compounds

ParameterRecommended Setting / ActionRationale and Impact on Peak Tailing
Mobile Phase pH Adjust to ≥ 2 pH units below the analyte's pKa. For most carboxylic acids, a pH of 2.5 - 3.0 is a good starting point.Suppresses the ionization of the carboxylic acid group, reducing secondary interactions with residual silanols and promoting a single, hydrophobic retention mechanism.[2][3]
Buffer Concentration 10 - 50 mMEnsures stable pH control across the column, preventing on-column pH shifts that can lead to peak distortion.[2][7]
Column Type High-purity, end-capped C18 or C8 column.End-capping minimizes the number of available silanol groups, which are a primary cause of peak tailing for polar and ionizable compounds.[2][5]
Sample Solvent Dissolve sample in the initial mobile phase composition or a weaker solvent.Prevents peak shape distortion caused by injecting a solvent stronger than the mobile phase.[2][4]
Injection Volume ≤ 5% of the column volume.Helps prevent volume overload, which can cause peak broadening and asymmetry.[2]
Analyte Concentration Keep within the linear dynamic range of the column and detector.Avoids mass overload, which saturates the stationary phase and leads to tailing.[8]
System Tubing Use short, narrow-bore tubing (e.g., 0.12 mm ID).Minimizes extra-column volume (dead volume), which contributes to band broadening and can cause tailing, especially for early peaks.[2][6]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak shape for this compound by suppressing its ionization.

Methodology:

  • Determine pKa: If the pKa of this compound is unknown, assume a typical carboxylic acid pKa range of 3-5.

  • Prepare Mobile Phases: Prepare a series of identical mobile phases (e.g., Acetonitrile:Water with a consistent organic ratio) but adjust the aqueous portion to different pH values using a suitable buffer (e.g., phosphate or formate). Start with a pH of 4.0 and prepare additional mobile phases at pH 3.5, 3.0, and 2.5.

  • Equilibrate the System: Start with the highest pH mobile phase (4.0). Flush the column with at least 10-15 column volumes or until the baseline is stable.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Calculate Tailing Factor: Measure the peak asymmetry or tailing factor.

  • Decrease pH: Switch to the next lower pH mobile phase (3.5), re-equilibrate the system thoroughly, and repeat the injection.

  • Analyze Results: Continue this process down to pH 2.5. Compare the tailing factors from each run. The optimal pH will be the one that provides a tailing factor closest to 1.0 without compromising retention or stability.

Protocol 2: General Purpose Reversed-Phase Column Cleaning

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing and high backpressure.[1]

Methodology: Note: Always consult the column manufacturer's guidelines for specific solvent and pH limitations. Disconnect the column from the detector to prevent flushing contaminants into the detector cell.

  • Flush Buffer/Salts: Flush the column with 20 column volumes of HPLC-grade water (or your mobile phase without the buffer salts).

  • Flush Polar Contaminants: Flush with 20 column volumes of 100% Acetonitrile.

  • Flush Non-Polar Contaminants: Flush with 20 column volumes of 100% Isopropanol (IPA).

  • Flush with Intermediate Solvent: Flush again with 20 column volumes of 100% Acetonitrile.

  • Re-equilibrate: Re-introduce your initial mobile phase composition (without buffer) and flush for 10-15 column volumes.

  • Final Equilibration: Finally, re-equilibrate the column with your complete buffered mobile phase until a stable baseline is achieved before analysis.

Visualization of pH Effect

pHEffect cluster_condition1 Low pH Condition (pH < pKa) cluster_condition2 High pH Condition (pH > pKa) p_acid This compound (Protonated: R-COOH) p_interaction Primary Retention: Hydrophobic Interaction with C18 Chains p_acid->p_interaction p_peak Result: Symmetrical Peak p_interaction->p_peak i_acid This compound (Ionized: R-COO⁻) i_interaction Secondary Retention: Ionic Interaction with Residual Silanols (Si-OH) i_acid->i_interaction i_peak Result: Tailing Peak i_interaction->i_peak

Caption: The effect of mobile phase pH on the ionization and peak shape of this compound.

References

Technical Support Center: Optimizing NMR Parameters for Pterisolic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural confirmation of complex natural products like Pterisolic acid A.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial parameters to set for a standard 1D ¹H NMR experiment?

A1: For a standard ¹H NMR experiment on a natural product, the most critical parameters to optimize are the number of scans (NS), acquisition time (AQ), and relaxation delay (D1). A good starting point is to use default parameter sets provided by the spectrometer software, which are often optimized for general organic molecules. For instance, a single scan with a 90° pulse may be sufficient for a concentrated sample, while multiple scans (e.g., 8 or more) with a smaller flip angle (e.g., 30°) might be necessary for dilute samples to improve the signal-to-noise ratio (S/N).[1] The acquisition time influences resolution, and the relaxation delay ensures the quantitative reliability of the signals.[1]

Q2: How can I improve the signal-to-noise ratio (S/N) in my ¹³C NMR spectrum?

A2: Due to the low natural abundance of the ¹³C isotope, ¹³C NMR spectra inherently have a lower S/N. To improve it, you can:

  • Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the NS.[1]

  • Increase sample concentration: A higher concentration of this compound in the NMR tube will yield a stronger signal.

  • Use a high-field spectrometer: Higher magnetic fields increase signal dispersion and sensitivity.

  • Optimize the relaxation delay (D1): Ensure a sufficiently long D1, especially for quaternary carbons which have longer relaxation times, to allow for full magnetization recovery between pulses.

Q3: What is the purpose of a DEPT experiment, and how do I interpret the results?

A3: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to determine the number of hydrogens attached to each carbon atom. It helps distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[2]

  • DEPT-90: Only shows signals for CH (methine) carbons.[2]

  • DEPT-135: Shows positive signals for CH₃ and CH carbons, and negative (inverted) signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[2][3]

Q4: My HSQC correlations are weak. What parameters should I adjust?

A4: Weak correlations in a Heteronuclear Single Quantum Coherence (HSQC) experiment, which shows one-bond C-H correlations, can be due to several factors. Check the following:

  • ¹J(CH) coupling constant: Ensure the value used in the pulse sequence (typically around 145 Hz for sp³ carbons) is appropriate for the types of carbons in this compound.

  • Number of scans: Increase the number of scans to improve S/N.

  • Relaxation delays: Optimize the relaxation delays to ensure proper magnetization transfer.

  • Sample concentration: A more concentrated sample will yield stronger cross-peaks.

Q5: Why are some of my long-range correlations missing in the HMBC spectrum?

A5: The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between carbons and protons over two to three bonds. Missing correlations can occur if the long-range coupling constant, ⁿJ(CH), is too small. To optimize this, you can adjust the delay in the pulse sequence that is dependent on this coupling constant. A typical optimization value is around 8 Hz, but for detecting correlations over four bonds or through heteroatoms, a smaller value (e.g., 4-6 Hz) might be necessary.

Troubleshooting Guides

Issue 1: Broad or Distorted Peaks in the Spectrum

  • Question: My NMR spectrum shows very broad peaks, making it difficult to interpret coupling patterns. What could be the cause?

  • Answer: Peak broadening can result from several factors[4]:

    • Poor Shimming: The magnetic field homogeneity across the sample is crucial. Re-shimming the spectrometer is the first step.

    • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Try diluting the sample.

    • Incomplete Solubility: If this compound is not fully dissolved, the sample is not homogenous, which broadens peaks. Ensure complete dissolution, possibly by gentle warming or sonication, or try a different deuterated solvent.[4]

    • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening. Ensure high sample purity.

Issue 2: Overlapping Signals in ¹H NMR

  • Question: The proton signals for this compound are heavily overlapped, especially in the aliphatic region. How can I resolve them?

  • Answer: Signal overlap is common in complex molecules. Consider these solutions:

    • Change Solvent: Using a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can induce different chemical shifts and may resolve overlapping signals.[4]

    • Increase Magnetic Field Strength: A higher field spectrometer will increase the chemical shift dispersion, spreading the peaks out and improving resolution.

    • 2D NMR Techniques: Use 2D experiments like HSQC to disperse the proton signals based on the chemical shifts of their attached carbons, which often provides the necessary resolution.[5]

Issue 3: Inaccurate Signal Integration

  • Question: The integration values in my ¹H NMR spectrum do not match the expected proton counts for the this compound structure. What is wrong?

  • Answer: Inaccurate integration is often related to incomplete T1 relaxation.

    • Increase Relaxation Delay (D1): The time between scans (D1) must be long enough for all protons to fully relax. A common rule of thumb is to set D1 to at least 5 times the longest T1 relaxation time of the protons of interest.

    • Use a 90° Pulse: For quantitative measurements, a 90° pulse angle (P1) is often recommended when a sufficiently long relaxation delay is used.[1]

    • Check for Overlapping Impurity Peaks: Ensure that peaks from residual solvents or impurities are not included in the integration region of your compound's signals.

Data Presentation: Recommended NMR Parameters

For a complex natural product like this compound, a systematic approach to parameter optimization is key. The tables below summarize starting parameters for common NMR experiments.

Table 1: Optimized Parameters for 1D NMR Experiments

Parameter¹H NMR (Proton)¹³C NMR (Carbon)
Pulse Program zg30 or zgzgpg30
Pulse Angle (P1) 30° - 90°30°
Acquisition Time (AQ) ~3.0 s[1]~1.0 - 1.5 s
Relaxation Delay (D1) 1.5 - 5.0 s[1]2.0 s
Number of Scans (NS) 8 - 641024 - 4096
Spectral Width (SW) 12 - 16 ppm200 - 240 ppm

Table 2: Key Parameters for 2D NMR Experiments

ParameterHSQCHMBC
Pulse Program hsqcedetgpsisp2.2hmbcgplpndqf
¹J(CH) (for HSQC) 145 HzN/A
ⁿJ(CH) (for HMBC) N/A8 Hz
Number of Scans (NS) 2 - 88 - 32
Relaxation Delay (D1) 1.5 s1.5 - 2.0 s
Acquisition Points (TD) 2048 (F2), 256 (F1)2048 (F2), 256 (F1)

Mandatory Visualizations

Experimental Workflow for Structure Confirmation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structure Elucidation H1 ¹H NMR C13 ¹³C NMR H1->C13 Proton Count COSY ¹H-¹H COSY H1->COSY Proton-Proton Connectivity DEPT DEPT-135 C13->DEPT Carbon Count HSQC HSQC DEPT->HSQC CH, CH₂, CH₃ Info HMBC HMBC HSQC->HMBC One-Bond C-H Structure Propose Structure HMBC->Structure Long-Range C-H Confirmation Structure Confirmation HMBC->Confirmation COSY->HMBC NOESY NOESY / ROESY COSY->NOESY Through-Bond Connectivity NOESY->Confirmation Through-Space Proximity Structure->NOESY Propose Stereochemistry

Caption: Workflow for NMR-based structure elucidation of this compound.

Troubleshooting Logic for Common NMR Issues

G cluster_problems cluster_solutions start Problem Detected p1 Poor S/N start->p1 p2 Broad Peaks start->p2 p3 Poor Resolution start->p3 s1 Increase Scans (NS) Increase Concentration p1->s1 s2 Re-shim Spectrometer Check Solubility/Concentration p2->s2 s3 Use Higher Field Try Different Solvent p3->s3

Caption: Decision-making diagram for troubleshooting common NMR spectral issues.

Experimental Protocols

Protocol 1: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and tune the probe.

  • Shimming: Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Parameter Setup:

    • Load a standard proton experiment.

    • Set the spectral width (SW) to cover the expected range of proton signals (~12 ppm).

    • Set the number of scans (NS) to 16.

    • Set the relaxation delay (D1) to 2.0 s.

    • Set the acquisition time (AQ) to ~3 s.

  • Acquisition: Start the experiment.

  • Processing: After acquisition, apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: DEPT-135 Spectrum Acquisition
  • Sample and Setup: Use the same sample and initial setup as the ¹H NMR experiment.

  • Parameter Setup:

    • Load a standard DEPT-135 pulse program.

    • Set the spectral width (SW) to cover the full carbon range (~220 ppm).

    • Set the number of scans (NS) to 1024 or higher, depending on concentration.

    • Use a relaxation delay (D1) of 2.0 s.

  • Acquisition: Run the experiment.

  • Processing: Process the data similarly to a standard 1D spectrum. Identify positive peaks (CH, CH₃) and negative peaks (CH₂).

Protocol 3: HSQC Spectrum Acquisition
  • Sample and Setup: Use the same sample. Ensure a good ¹H spectrum has been acquired to define the proton spectral width.

  • Parameter Setup:

    • Load a standard multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width (F2 dimension) based on the proton spectrum.

    • Set the ¹³C spectral width (F1 dimension) to cover the expected carbon range.

    • Set the number of scans (NS) per increment to 4 or 8.

    • Set the number of increments in F1 to 256.

    • Set the one-bond coupling constant average to ~145 Hz.

  • Acquisition: Start the 2D experiment.

  • Processing: Apply Fourier transform in both dimensions, phase correct, and baseline correct. Analyze the resulting contour plot for C-H correlations.

Protocol 4: HMBC Spectrum Acquisition
  • Sample and Setup: Use the same sample and setup as for the HSQC.

  • Parameter Setup:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions.

    • Set the number of scans (NS) per increment to 16 or higher.

    • Set the number of increments in F1 to 256.

    • Set the long-range coupling constant to an optimized value of 8 Hz.

  • Acquisition: Run the experiment.

  • Processing: Process the 2D data. Analyze the contour plot for 2-bond and 3-bond correlations between protons and carbons to establish the carbon skeleton.

References

minimizing degradation of Pterisolic acid A during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of Pterisolic acid A during storage and throughout experimental workflows. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Based on recommendations for structurally similar compounds like Pterisolic acid D and E, the following storage conditions are advised:

  • Solid (Powder) Form: Store at -20°C for up to 3 years.[1][][3]

  • In Solvent: Store at -80°C for up to 1 year.[1][][3]

It is also recommended to protect the compound from light and moisture.

Q2: What are the primary factors that can cause degradation of this compound?

A2: this compound, as a diterpenoid carboxylic acid, is susceptible to degradation from several factors:

  • Oxidation: Terpenoids can be easily oxidized.[4] The presence of double bonds and hydroxyl groups in the structure of this compound makes it prone to oxidation.

  • Hydrolysis: The carboxylic acid and any potential lactone functionalities could be susceptible to hydrolysis, especially at non-neutral pH.

  • Heat: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound.

Q3: How can I prepare stock solutions of this compound to minimize degradation?

A3: To prepare stable stock solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common solvent for pterisolic acids. Ensure the solvent is free of peroxides, which can initiate oxidation.

  • Inert Atmosphere: When preparing solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.

  • Storage: Immediately store the aliquoted stock solutions at -80°C in tightly sealed, light-resistant vials.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound activity or inconsistent experimental results. Degradation of this compound during storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (-20°C for solid, -80°C for solutions) and protected from light. 2. Check Solution Age: Use freshly prepared solutions whenever possible. Avoid using stock solutions that have been stored for extended periods, even at -80°C. 3. Evaluate Handling Procedures: Minimize the time the compound is at room temperature. Use pre-chilled solvents and keep samples on ice. 4. Perform Quality Control: If possible, analyze the purity of the stored compound using a suitable analytical method like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.1. Analyze Degradation Pathways: Consider the likely degradation pathways (oxidation, hydrolysis) based on the compound's structure. 2. Characterize Degradants: If feasible, use mass spectrometry (MS) coupled with HPLC to identify the mass of the degradation products, which can provide clues about the degradation mechanism. 3. Optimize Experimental Conditions: If degradation is suspected to occur during an assay, evaluate the stability of this compound under the specific experimental conditions (e.g., buffer pH, temperature, incubation time).
Poor solubility of this compound powder. Compound may have absorbed moisture, affecting its physical properties.1. Ensure Dry Storage: Store the solid compound in a desiccator at -20°C. 2. Use Anhydrous Solvents: When preparing solutions, use high-quality, anhydrous solvents. 3. Gentle Warming and Sonication: To aid dissolution, you may gently warm the solution or use a sonicator bath. Avoid excessive heat.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development for this compound

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Initial Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for the UV maximum of this compound (typically in the range of 200-250 nm for similar compounds).

  • Method Optimization:

    • Adjust the gradient slope and time to achieve good separation between the parent peak and any impurity or degradation peaks.

    • Optimize the mobile phase composition (e.g., try methanol instead of acetonitrile, or adjust the acid modifier) to improve peak shape and resolution.

  • Forced Degradation Study: To generate degradation products and validate the stability-indicating nature of the method, subject this compound solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample at 105°C for 24 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples using the optimized HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Solid (Powder)-20°CUp to 3 years[1][][3]
In Solvent-80°CUp to 1 year[1][][3]

Visualizations

Logical Workflow for Investigating this compound Degradation

degradation_workflow cluster_investigation Investigation of this compound Degradation start Inconsistent Experimental Results or Suspected Degradation check_storage Verify Storage Conditions (-20°C solid, -80°C solution) start->check_storage check_handling Review Handling Procedures (Minimize time at RT, use of inert gas) start->check_handling qc_analysis Perform Quality Control Analysis (e.g., HPLC) check_storage->qc_analysis check_handling->qc_analysis degradation_confirmed Degradation Confirmed qc_analysis->degradation_confirmed no_degradation No Significant Degradation (Investigate other experimental variables) degradation_confirmed->no_degradation No forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) degradation_confirmed->forced_degradation Yes characterize_degradants Characterize Degradation Products (HPLC-MS) forced_degradation->characterize_degradants optimize_conditions Optimize Storage and Experimental Conditions characterize_degradants->optimize_conditions implement_changes Implement Optimized Procedures optimize_conditions->implement_changes

Caption: A logical workflow for troubleshooting and investigating the potential degradation of this compound.

Potential Degradation Pathways of this compound

degradation_pathways cluster_pathways Potential Degradation Pathways Pterisolic_Acid_A This compound (Diterpenoid Carboxylic Acid) Oxidation Oxidation Products (e.g., epoxides, hydroxylated derivatives) Pterisolic_Acid_A->Oxidation O₂ / Light / Peroxides Hydrolysis Hydrolysis Products (if lactone present) Pterisolic_Acid_A->Hydrolysis H₂O / H⁺ or OH⁻ Photodegradation Photodegradation Products (e.g., rearranged structures) Pterisolic_Acid_A->Photodegradation UV / Visible Light Thermal_Degradation Thermal Degradation Products (e.g., decarboxylation) Pterisolic_Acid_A->Thermal_Degradation Heat

Caption: A diagram illustrating the potential chemical degradation pathways for this compound.

References

addressing matrix effects in MS analysis of Pterisolic acid A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Pterisolic Acid A is a compound with limited publicly available information. This guide is based on general principles for the mass spectrometric analysis of triterpenoid acids and assumes this compound shares similar physicochemical properties.

Troubleshooting Guides and FAQs

This section provides solutions to common issues encountered during the MS analysis of this compound, focusing on the identification and mitigation of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] Given the complexity of biological and environmental samples where this compound might be analyzed, matrix effects are a significant concern.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the MS source while a blank matrix extract is injected onto the LC column. Dips or peaks in the baseline signal of this compound indicate the presence of matrix effects.

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a clean solvent to its response in a sample matrix that has been spiked with the analyte after extraction. A significant difference between the two responses indicates the presence of matrix effects.[2]

Q3: What are the most common sources of matrix effects in the analysis of organic acids like this compound?

A3: For acidic compounds like this compound, common sources of matrix effects in biological samples include phospholipids, salts, and other endogenous metabolites that can co-extract with the analyte and interfere with the ionization process, particularly when using electrospray ionization (ESI).[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Poor Peak Shape for this compound Secondary interactions with the analytical column; Inappropriate mobile phase pH.Use a column with end-capping. Adjust the mobile phase pH to ensure this compound is in a single ionic form (e.g., add a small amount of formic or acetic acid for reversed-phase chromatography).
Inconsistent this compound Signal Intensity Between Injections Matrix effects varying between samples; Inconsistent sample preparation.Implement a robust sample cleanup procedure (e.g., Solid Phase Extraction). Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, use a structural analog as an internal standard.
Low this compound Signal (Ion Suppression) Co-eluting matrix components competing for ionization.Improve chromatographic separation to resolve this compound from interfering compounds. Optimize the sample preparation method to remove interfering substances (see detailed protocols below). Dilute the sample extract to reduce the concentration of matrix components.
High this compound Signal (Ion Enhancement) Co-eluting matrix components facilitating the ionization of this compound.Similar to mitigating ion suppression: improve chromatographic separation and sample cleanup. Matrix-matched calibration standards are crucial for accurate quantification in the presence of ion enhancement.
High Background Noise in the Chromatogram Contamination from the sample matrix, solvents, or LC-MS system.Use high-purity solvents and reagents. Implement a thorough cleaning protocol for the LC system and MS source. Ensure proper sample filtration to remove particulates.

Quantitative Data Summary

The following tables provide hypothetical data illustrating the impact of matrix effects and the effectiveness of different mitigation strategies on the quantification of this compound.

Table 1: Assessment of Matrix Effect on this compound Quantification

Sample Preparation Method Mean Peak Area (Solvent) Mean Peak Area (Spiked Matrix) Matrix Effect (%) Interpretation
Protein Precipitation1,250,000750,000-40%Significant Ion Suppression
Liquid-Liquid Extraction1,250,0001,050,000-16%Moderate Ion Suppression
Solid Phase Extraction1,250,0001,200,000-4%Minimal Matrix Effect

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

Table 2: Comparison of Calibration Strategies for this compound in the Presence of Matrix Effects

Calibration Method Spiked Concentration (ng/mL) Calculated Concentration (ng/mL) Accuracy (%)
External Calibration (in solvent)5085.2170.4%
Matrix-Matched Calibration5052.1104.2%
Internal Standard Calibration (Analog)5051.3102.6%
Internal Standard Calibration (SIL-IS)5049.899.6%

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Plasma

This protocol is designed for the cleanup of plasma samples for the analysis of this compound, assuming it is a moderately polar acidic triterpenoid.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (if available) and 200 µL of 2% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove lipids and non-polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion for Identifying Matrix Effects

  • Setup:

    • Prepare a 1 µg/mL solution of this compound in the mobile phase.

    • Infuse this solution directly into the MS source using a syringe pump at a constant flow rate (e.g., 10 µL/min) via a T-connector placed between the LC column outlet and the MS inlet.

  • Procedure:

    • Begin the LC gradient run without any injection to obtain a stable baseline signal for this compound.

    • Inject a blank matrix extract (prepared using the same method as the samples).

    • Monitor the signal of the this compound precursor ion throughout the chromatographic run.

  • Interpretation:

    • A decrease in the baseline signal indicates ion suppression at that retention time.

    • An increase in the baseline signal indicates ion enhancement at that retention time.

Visualizations

TroubleshootingWorkflow cluster_Start Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Validation Validation cluster_End Resolution start Inconsistent or Inaccurate This compound Results assess_me Assess Matrix Effects start->assess_me post_column Post-Column Infusion assess_me->post_column Qualitative post_spike Post-Extraction Spike assess_me->post_spike Quantitative optimize_sp Optimize Sample Preparation post_column->optimize_sp post_spike->optimize_sp optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Internal Standard optimize_lc->use_is dilute Sample Dilution use_is->dilute validate Re-validate Method dilute->validate end Accurate & Reproducible Quantification validate->end

Caption: A workflow for troubleshooting matrix effects in this compound analysis.

SPE_Workflow cluster_Prep Sample Preparation cluster_SPE Solid Phase Extraction cluster_Final Final Steps sample Plasma Sample + IS pretreat Pre-treat with Acid sample->pretreat condition Condition SPE Cartridge pretreat->condition load Load Sample condition->load wash1 Wash 1: Aqueous load->wash1 wash2 Wash 2: Organic wash1->wash2 elute Elute this compound wash2->elute evaporate Evaporate & Reconstitute elute->evaporate analyze LC-MS Analysis evaporate->analyze

Caption: Workflow for Solid Phase Extraction (SPE) of this compound.

References

Technical Support Center: Enhancing Chromatographic Resolution of Pterisolic Acid A and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Pterisolic acid A and its structurally similar analogs.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its analogs, and why is their chromatographic separation challenging?

This compound and its analogs (e.g., Pterisolic acids B, C, D, E) are ent-kaurane diterpenoids, a class of natural products isolated from plants of the Pteris genus, such as Pteris semipinnata. These compounds possess a complex polycyclic structure with a carboxylic acid functional group, making them acidic. The primary challenges in their chromatographic separation arise from:

  • Structural Similarity: The analogs often differ by only the number and position of hydroxyl or other functional groups on the same core scaffold.

  • Stereoisomerism: These molecules contain multiple chiral centers, meaning they can exist as various stereoisomers (enantiomers and diastereomers) which have very similar physicochemical properties, making them difficult to separate using standard achiral chromatography.

  • Peak Tailing: As acidic compounds, they are prone to interacting with active sites on the stationary phase (e.g., residual silanols on silica-based columns), leading to asymmetrical peak shapes.

Q2: What is a good starting point for an HPLC method for separating Pterisolic acid analogs?

Based on published methods for diterpenoids from Pteris semipinnata, a good starting point for method development is a reversed-phase HPLC-MS approach.[1]

ParameterRecommendation
Column C18 (ODS), e.g., 4.6 mm x 150 mm
Mobile Phase A: Acetonitrile (ACN) B: Aqueous buffer (e.g., 2 mmol/L Ammonium Acetate)
Initial Gradient 30% ACN / 70% Aqueous Buffer[1]
Flow Rate 1.0 mL/min for a 4.6 mm ID column[1]
Detection UV (if chromophores are present) or Mass Spectrometry (MS)

This initial method can then be optimized to improve the resolution of specific Pterisolic acid analogs.

Q3: How does the mobile phase pH affect the separation of Pterisolic acid analogs?

The mobile phase pH is a critical parameter for controlling the retention and peak shape of these acidic compounds. The carboxylic acid group on the Pterisolic acid scaffold will be protonated (neutral) at low pH and deprotonated (anionic) at high pH.

  • To manipulate selectivity , varying the pH can alter the relative retention times of the analogs, as small structural differences can slightly change their pKa values.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Pterisolic acid analogs.

Problem 1: Poor Resolution Between Two or More Analogs

If you are observing co-eluting or poorly resolved peaks, consider the following optimization strategies:

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Resolution Adjust_Gradient Adjust Gradient Slope Start->Adjust_Gradient Change_Solvent Change Organic Solvent Adjust_Gradient->Change_Solvent If resolution is still poor End Resolution Improved Adjust_Gradient->End Success Optimize_pH Optimize Mobile Phase pH Change_Solvent->Optimize_pH If resolution is still poor Change_Solvent->End Success Change_Column Change Stationary Phase Optimize_pH->Change_Column If resolution is still poor Optimize_pH->End Success Change_Column->End Success

Caption: A logical workflow for troubleshooting poor peak resolution.

Experimental Protocols for Improving Resolution:

  • Protocol 1.1: Gradient Optimization

    • Initial Condition: Start with the initial gradient (e.g., 30% ACN).

    • Decrease Gradient Slope: If peaks are eluting very close together, decrease the rate of increase of the organic solvent. For example, change the gradient from 30-70% ACN over 20 minutes to 30-60% ACN over 30 minutes. This will increase the run time but provide more opportunity for separation.

    • Isocratic Hold: If a critical pair is still not resolved, consider adding a shallow gradient or an isocratic hold in the region where the peaks are eluting.

  • Protocol 1.2: Mobile Phase Selectivity Tuning

    • Solvent Substitution: If using acetonitrile, switch the organic modifier to methanol, or use a mixture of both. The different solvent properties can alter the selectivity of the separation.

    • pH Adjustment: Prepare a series of mobile phase buffers with slightly different pH values (e.g., 2.5, 2.8, 3.1). Analyze the sample with each mobile phase to observe changes in selectivity.

  • Protocol 1.3: Stationary Phase Evaluation

    • Different C18: Try a C18 column from a different manufacturer. Even though they are both "C18," differences in silica purity, end-capping, and bonding density can provide different selectivity.

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity for compounds with aromatic rings or regions of electron density through pi-pi interactions.

    • Chiral Column: If you suspect you are trying to separate stereoisomers, a chiral stationary phase will be necessary.

Problem 2: Peak Tailing

Asymmetrical peaks with a "tail" can compromise resolution and quantification. For acidic compounds like Pterisolic acids, this is often due to interactions with the stationary phase.

Troubleshooting Workflow for Peak Tailing

Peak_Tailing Start Peak Tailing Observed Lower_pH Lower Mobile Phase pH Start->Lower_pH Check_Column Use End-Capped Column / New Column Lower_pH->Check_Column If tailing persists End Symmetrical Peaks Lower_pH->End Success Reduce_Load Reduce Sample Concentration Check_Column->Reduce_Load If tailing persists Check_Column->End Success Reduce_Load->End Success

Caption: A step-by-step guide to diagnosing and fixing peak tailing.

Experimental Protocols for Mitigating Peak Tailing:

  • Protocol 2.1: pH Adjustment for Ion Suppression

    • Determine Approximate pKa: Assume a pKa of ~4.5 for the carboxylic acid.

    • Prepare Acidic Mobile Phase: Prepare an aqueous mobile phase with a pH of 2.5. This can be achieved using 0.1% formic acid or phosphoric acid.

    • Analysis: Equilibrate the column with the acidic mobile phase and inject the sample. The low pH should protonate the carboxylic acid, reducing its interaction with residual silanols.

  • Protocol 2.2: Column Considerations

    • Use an End-Capped Column: Ensure you are using a modern, high-purity, end-capped C18 column. End-capping minimizes the number of free silanol groups available for secondary interactions.

    • Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components that can lead to active sites and peak tailing.

    • Column Wash: If the column is old or has been used with diverse samples, flush it with a strong solvent series (e.g., water, methanol, isopropanol, hexane, isopropanol, methanol, water) to remove contaminants.

Problem 3: Separation of Stereoisomers

Pterisolic acid analogs have multiple chiral centers, leading to the possibility of diastereomers and enantiomers. If achiral chromatography does not resolve all components, a chiral separation method is required.

Signaling Pathway for Chiral Separation Strategy

Chiral_Separation Start Unresolved Isomers on Achiral Column Chiral_Column Select Chiral Stationary Phase (CSP) Start->Chiral_Column Mobile_Phase Optimize Mobile Phase for CSP Chiral_Column->Mobile_Phase Temperature Adjust Column Temperature Mobile_Phase->Temperature End Stereoisomers Resolved Temperature->End

Caption: A decision pathway for developing a chiral separation method.

Experimental Protocols for Chiral Separation:

  • Protocol 3.1: Chiral Stationary Phase (CSP) Screening

    • Column Selection: Obtain several chiral columns with different stationary phases (e.g., polysaccharide-based like cellulose or amylose derivatives, or Pirkle-type).

    • Initial Screening: Use a simple mobile phase (e.g., hexane/isopropanol for normal phase, or acetonitrile/water for reversed-phase) to screen for any separation on each column.

    • Optimization: Once a promising CSP is identified, optimize the mobile phase composition (e.g., ratio of organic solvents, addition of additives like trifluoroacetic acid) to improve resolution.

Data Summary

Table 1: Physicochemical Properties of Selected Pterisolic Acid Analogs

CompoundMolecular FormulaMolecular WeightKey Structural Features
This compound C20H26O5346.42ent-kaurane diterpenoid with a carboxylic acid
Pterisolic acid B C20H28O5348.43Dihydroxy, monoketo derivative of the ent-kaurane scaffold with a carboxylic acid
Pterisolic acid D C20H30O5350.45Dihydroxy, monoketo derivative of the ent-kaurane scaffold with a carboxylic acid
Pterisolic acid E C20H30O5350.45Dihydroxy, monoketo derivative of the ent-kaurane scaffold with a carboxylic acid

Note: The detailed structures reveal numerous stereocenters, highlighting the potential for multiple stereoisomers for each analog. The primary acidic functional group in all these analogs is a carboxylic acid.

References

Technical Support Center: Mitigating Cytotoxicity Assay Interference with Pterisolic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Pterisolic acid A in common cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound is significantly different when measured with an MTT assay compared to a cell imaging-based method. Why is this happening?

A1: Discrepancies between MTT assays and other methods can arise if this compound directly interacts with the MTT reagent[1][2]. Like many natural plant extracts, this compound might possess reducing properties that can convert the yellow MTT tetrazolium salt to purple formazan, independent of cellular dehydrogenase activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present[1][2]. It is crucial to run appropriate controls to test for this interference.

Q2: I am observing high background absorbance in my MTT assay wells containing only this compound and media (no cells). What does this indicate?

A2: High background absorbance in cell-free wells is a strong indicator of direct chemical interference. This compound is likely reducing the MTT reagent on its own. To accurately determine cytotoxicity, you must subtract the background absorbance from your experimental wells. However, for strong interference, it is recommended to switch to an alternative assay method.

Q3: Can the solvent used to dissolve this compound affect the cytotoxicity assay?

A3: Yes, the solvent can interfere with the assay. Dimethyl sulfoxide (DMSO) is a common solvent that can be cytotoxic at higher concentrations. It is essential to include a vehicle control (media with the same concentration of DMSO used to dissolve this compound) in your experimental setup to account for any solvent-induced effects.

Q4: Which cytotoxicity assays are less prone to interference from compounds like this compound?

A4: Assays that do not rely on metabolic reduction are generally less susceptible to interference from reducing compounds. Consider using:

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cell membranes, a marker of cytotoxicity[3][4][5].

  • ATP-Based Luminescence Assays: These assays measure intracellular ATP levels as an indicator of cell viability. While compounds affecting cellular metabolism can interfere, direct chemical interference is less common than with tetrazolium-based assays[6][7][8][9].

  • Cell Imaging/Microscopy: Direct visualization of cell morphology, counting viable cells using trypan blue exclusion, or using fluorescent viability stains (e.g., Calcein-AM/Propidium Iodide) can provide a more direct and reliable measure of cytotoxicity.

Q5: How can I confirm if this compound is truly cytotoxic or if I am observing an artifact?

A5: The best practice is to use multiple, mechanistically different assays to confirm your results[10]. If you observe cytotoxicity with an LDH or ATP-based assay that correlates with morphological changes observed under a microscope, you can be more confident that the effect is real and not an artifact of a single assay method.

Troubleshooting Guide

Issue: Unexpectedly high cell viability with this compound in an MTT assay.

Possible Cause Troubleshooting Step
Direct MTT Reduction: this compound may be chemically reducing the MTT reagent.Solution: Perform a control experiment by incubating this compound with MTT in cell-free media. If a color change occurs, this confirms interference.
Enhanced Metabolic Activity: The compound may be temporarily increasing cellular metabolism, leading to higher formazan production.Solution: Correlate MTT results with a non-metabolic assay, such as the LDH assay or direct cell counting.

Issue: Discrepancy between MTT and LDH assay results.

Possible Cause Troubleshooting Step
MTT Interference: As mentioned, this compound may be interfering with the MTT reagent.Solution: Trust the results from the LDH assay, as it measures a different aspect of cell health (membrane integrity). Confirm with a third method if possible.
Apoptosis vs. Necrosis: The compound may be inducing apoptosis without significant membrane rupture in the early stages, leading to low LDH release but decreased metabolic activity.Solution: Perform assays that detect early apoptotic markers, such as caspase activity assays.

Issue: High background in ATP-based luminescence assays.

Possible Cause Troubleshooting Step
Reagent Contamination: The ATP assay reagents may be contaminated with ATP.Solution: Run a reagent blank (no cells, no compound) to check for background luminescence.
Compound Autofluorescence/Luminescence: this compound itself might possess luminescent properties.Solution: Measure the luminescence of this compound in media without the ATP assay reagents.

Data Presentation

Table 1: Hypothetical Raw Absorbance/Luminescence Data for this compound

Concentration (µM)MTT Assay (Absorbance @ 570nm)LDH Assay (Absorbance @ 490nm)ATP Assay (RLU)Cell-Free MTT Control (Absorbance @ 570nm)
0 (Vehicle)1.250.15850,0000.05
11.300.18825,0000.10
101.450.35650,0000.25
501.600.75350,0000.50
1001.801.10150,0000.85

Table 2: Corrected Cell Viability and Calculated IC50 Values

Concentration (µM)Corrected MTT Viability (%)*LDH Cytotoxicity (%)ATP Viability (%)
0 (Vehicle)1000100
1100397
101002176
50926341
1007910018
IC50 (µM) > 100 ~40 ~45

*Corrected MTT Viability (%) = [ (Absorbance of treated cells - Absorbance of cell-free control) / (Absorbance of vehicle control - Absorbance of cell-free vehicle) ] * 100

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals[11].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and dye) to each well according to the manufacturer's instructions[4][12].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution if required by the kit[12].

  • Data Acquisition: Measure the absorbance at 490 nm. Include controls for maximum LDH release (lysed cells) and spontaneous release (untreated cells).

Protocol 3: ATP-Based Luminescence Assay
  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol, preferably in an opaque-walled 96-well plate.

  • Reagent Addition: Add the ATP-releasing/luciferase reagent directly to the wells according to the manufacturer's protocol[7].

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a luminometer.

Protocol 4: Cell-Free Interference Control
  • Plate Setup: In a 96-well plate, add cell culture media without cells.

  • Compound Addition: Add the same serial dilution of this compound used in the main experiment.

  • Reagent Addition: Add the assay reagent (e.g., MTT, ATP reagent) to the wells.

  • Incubation and Measurement: Follow the same incubation and measurement steps as the corresponding cytotoxicity assay. A significant signal in these wells indicates direct interference.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis plate_cells Plate Cells in 96-well Plate treat_cells Treat Cells with Compound (24-72h) plate_cells->treat_cells prepare_compound Prepare this compound Dilutions prepare_compound->treat_cells assay1 Perform Primary Assay (e.g., MTT) treat_cells->assay1 assay2 Perform Orthogonal Assay (e.g., LDH/ATP) treat_cells->assay2 control_setup Set Up Controls: - Vehicle - Untreated - Cell-Free + Compound control_setup->assay1 control_setup->assay2 read_plate Read Plate (Absorbance/Luminescence) assay1->read_plate assay2->read_plate analyze_data Analyze Data & Check Controls read_plate->analyze_data confirm_results Confirm with Orthogonal Assay Results analyze_data->confirm_results conclusion Draw Conclusion on Cytotoxicity confirm_results->conclusion

Caption: Experimental workflow for assessing cytotoxicity and identifying interference.

troubleshooting_tree start Unexpected Cytotoxicity Result q1 Is the assay metabolism-based (e.g., MTT)? start->q1 a1_yes Perform cell-free control experiment q1->a1_yes Yes a1_no Are results from different assays inconsistent? q1->a1_no No q2 Does the compound react with the reagent? a1_yes->q2 a2_yes Result is an artifact. Use a non-metabolic assay (LDH, ATP, Imaging). q2->a2_yes Yes a2_no Consider effects on cell metabolism. Confirm with orthogonal assay. q2->a2_no No a3_yes Consider different mechanisms (Apoptosis vs. Necrosis). Perform mechanism-specific assays (e.g., Caspase). a1_no->a3_yes Yes a3_no Review experimental protocol for errors. Check controls and reagent integrity. a1_no->a3_no No signaling_pathway cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_execution Execution Phase compound This compound ros Increased ROS Production compound->ros bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

Unraveling Cytotoxic Potential: A Comparative Analysis of Pterisolic Acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the cytotoxic activities of Pterisolic Acid A and Pterisolic Acid G remains a subject for future investigation, as current scientific literature lacks direct comparative studies and detailed experimental data for these specific compounds. Extensive searches for "this compound," "Pterisolic acid G," and their cytotoxic effects have not yielded specific IC50 values, detailed experimental protocols, or elucidated mechanisms of action.

However, the broader class of pentacyclic triterpenoids, to which pterisolic acids belong, has been the subject of significant research in the pursuit of novel anticancer agents. Notably, a related compound, Ursolic Acid , has demonstrated considerable cytotoxic activity across a range of cancer cell lines. To provide a valuable resource for researchers in this field, this guide will focus on the well-documented cytotoxic profile of Ursolic Acid as a representative of this class of compounds, while highlighting the current knowledge gap regarding this compound and G.

Cytotoxic Activity of Ursolic Acid: A Data-Driven Overview

Ursolic acid has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in numerous studies.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer7.96
MDA-MB-231Breast Cancer9.02
AsPC-1Pancreatic Ductal Adenocarcinoma10.1 - 14.2[1]
BxPC-3Pancreatic Ductal Adenocarcinoma10.1 - 14.2[1]

Experimental Protocols for Assessing Cytotoxicity

The cytotoxic activity of compounds like Ursolic Acid is typically evaluated using in vitro cell viability assays. A commonly employed method is the MTT assay.

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow of the MTT Assay:

MTT_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of the test compound Incubation1->Treatment Incubation2 Incubate for a specified period (e.g., 24, 48, 72 hours) Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours to allow formazan formation Add_MTT->Incubation3 Add_Solubilizer Add a solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways Implicated in Ursolic Acid's Cytotoxicity

The anticancer effects of Ursolic Acid are attributed to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis. One of the key pathways affected is the PI3K/Akt/mTOR signaling cascade, which plays a critical role in cell survival and growth.

Inhibition of the PI3K/Akt/mTOR Pathway by Ursolic Acid:

PI3K_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Ursolic_Acid Ursolic Acid PI3K PI3K Ursolic_Acid->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Ursolic Acid-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

While this guide provides a comprehensive overview of the cytotoxic activity of Ursolic Acid, it underscores the significant lack of available data for this compound and Pterisolic Acid G. This represents a clear opportunity for future research. Comparative studies on the cytotoxic profiles of these pterisolic acids are warranted to determine their potential as novel anticancer agents. Such studies should include:

  • Determination of IC50 values against a broad panel of cancer cell lines.

  • Detailed elucidation of the mechanisms of action , including their effects on key signaling pathways.

  • In vivo studies to assess their efficacy and safety in preclinical models.

By systematically investigating the structure-activity relationships within the pterisolic acid family, the scientific community can better understand their therapeutic potential and pave the way for the development of new and effective cancer treatments.

References

Comparative Analysis of Pterisolic Acids A-F: Anti-Inflammatory Activity Data Not Available in Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no studies specifically comparing the anti-inflammatory activities of Pterisolic acids A-F. As a result, a direct comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams for these specific compounds cannot be generated at this time.

The current body of research provides information on the anti-inflammatory properties of broader categories of compounds such as phenolic acids and extracts from various Pteris species. For instance, studies have explored the potential of different plant extracts to inhibit inflammatory markers. However, these studies do not isolate and compare the individual effects of Pterisolic acids A-F.

To provide the requested detailed comparison, future research would need to be conducted to:

  • Isolate or synthesize sufficient quantities of each Pterisolic acid (A-F).

  • Conduct a series of standardized in vitro and/or in vivo anti-inflammatory assays.

  • Publish the resulting data in a peer-reviewed scientific journal.

Without such dedicated research, any attempt to create a comparison guide would be speculative and would not meet the required standards of scientific accuracy and data-driven analysis. Researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of Pterisolic acids A-F are encouraged to pursue primary research in this area.

A Comparative Guide to the Structural Activity Relationship of Pterisolic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Pterisolic acids, a class of ent-kaurane diterpenoids isolated from the fern Pteris semipinnata, have garnered interest for their potential therapeutic properties. This guide provides a comparative analysis of the structural activity relationships (SAR) of Pterisolic acid analogs, with a focus on their activities as Nrf2 activators and cytotoxic agents. Due to the limited availability of extensive SAR studies on a wide range of Pterisolic acid analogs, this guide will focus on the key findings for Pterisolic acid B and its potent analog, supplemented with a broader discussion of the SAR of related ent-kaurane diterpenoids to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Data Presentation: Nrf2 Activation and Cytotoxicity

The biological activity of Pterisolic acid analogs and other relevant ent-kaurane diterpenoids are summarized below. The data highlights the potential for these compounds in chemoprevention and cancer therapy.

Table 1: Nrf2 Activating Potential of Pterisolic Acid B and its Analog

CompoundStructureEC50 for Nrf2 Activation (µM)
Pterisolic Acid B (J19)Structure not available in search resultsReported as an effective Nrf2 activator[1][2]
J19-1Structure not available in search resultsMore potent than Pterisolic Acid B[1][2]

Table 2: Cytotoxic Activity of Representative ent-Kaurane Diterpenoids against Various Cancer Cell Lines

CompoundSourceCell LineIC50 (µM)
Compound 1 Salvia cavalerieiHL-600.65
Compound 3 Salvia cavalerieiHL-601.2
Compound 6 Salvia cavalerieiHL-600.8
Compound 7 Salvia cavalerieiHL-600.9
Compound 8 Salvia cavalerieiHL-601.1
Compound 9 Salvia cavalerieiHL-600.7
Compound 10 Salvia cavalerieiHL-601.5
Compound 12 Salvia cavalerieiHL-601.3
Compound 15 Salvia cavalerieiHL-601.0

Note: The specific structures for compounds 1, 3, 6-10, 12, and 15 from Salvia cavaleriei were not detailed in the provided search results, but they are described as new ent-kaurane diterpenoids. These compounds showed broad-spectrum cytotoxicity and were more potent than the positive control, cisplatin, with IC50 values ranging from 0.65 to 6.4 μM against five human cancer cell lines.[3]

Structural Activity Relationship (SAR) Insights

Nrf2 Activation:

The activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative stress. Pterisolic acid B has been identified as an effective activator of this pathway.[1][2] A semi-synthetic analog, J19-1, demonstrated even greater potency.[1][2] The mechanism of action involves the covalent modification of Cys171 of Keap1, a repressor protein of Nrf2.[1][2] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent activation of antioxidant response element (ARE)-driven gene expression.

The key structural features responsible for the enhanced activity of J19-1 compared to Pterisolic acid B are not detailed in the available search results. However, it is evident that modifications to the Pterisolic acid B scaffold can significantly enhance Nrf2 activation.

Cytotoxicity:

The cytotoxic activity of ent-kaurane diterpenoids is a promising area of cancer research. Studies on various natural and synthetic analogs have revealed several key SAR trends:

  • α,β-Unsaturated Ketone Moiety: The presence of an α,β-unsaturated ketone system in the D-ring of the ent-kaurane skeleton is often crucial for cytotoxic activity. This electrophilic center can react with biological nucleophiles, such as cysteine residues in proteins, leading to cellular dysfunction and apoptosis.

  • Hydroxylation Patterns: The position and stereochemistry of hydroxyl groups on the tetracyclic core significantly influence cytotoxicity. Specific hydroxylation patterns can either enhance or diminish the anticancer activity.

  • Substitution at C-19: The carboxylic acid group at C-19 is a common feature of Pterisolic acids and other bioactive ent-kaurane diterpenoids. Modifications at this position, such as esterification or amidation, can modulate the compound's lipophilicity and cellular uptake, thereby affecting its cytotoxic potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Nrf2 activation pathway targeted by Pterisolic acid B and a general workflow for assessing cytotoxicity.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pterisolic_Acid_B Pterisolic Acid B / J19-1 Keap1 Keap1 Pterisolic_Acid_B->Keap1 Cys171 Modification Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activation

Nrf2 activation by Pterisolic Acid B analogs.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assessment Cancer_Cells Cancer Cell Lines Incubation Incubation Cancer_Cells->Incubation Pterisolic_Analog Pterisolic Acid Analog Pterisolic_Analog->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

General workflow for cytotoxicity assessment.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

Nrf2 Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the Nrf2 pathway by Pterisolic acid analogs.

  • Cell Culture and Transfection: Human cancer cell lines (e.g., HepG2) are stably or transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE). A constitutively expressed Renilla luciferase vector is often co-transfected to normalize for transfection efficiency.[4]

  • Compound Treatment: Transfected cells are treated with various concentrations of Pterisolic acid analogs or vehicle control for a specified period (e.g., 16-24 hours).[5]

  • Cell Lysis and Luciferase Assay: After treatment, cells are lysed, and the luciferase activity is measured using a luminometer with appropriate substrates for both firefly and Renilla luciferase.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold induction of Nrf2 activity is calculated relative to the vehicle-treated control cells. The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined from the dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the Pterisolic acid analogs for a defined period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT to an insoluble purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

References

A Comparative Analysis of Ent-Kauranoids from Pteris Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ent-kauranoid diterpenoids isolated from various Pteris species. It summarizes their biological activities, including cytotoxic and anti-inflammatory effects, and provides detailed experimental protocols for key assays. This guide aims to serve as a valuable resource for identifying promising lead compounds for further investigation.

Introduction to Pteris Ent-Kauranoids

The genus Pteris, belonging to the Pteridaceae family, is a rich source of structurally diverse secondary metabolites, among which ent-kaurane diterpenoids are of significant interest. These tetracyclic diterpenoids have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. This guide focuses on a comparative analysis of ent-kauranoids from different Pteris species, presenting their biological performance based on available experimental data.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of ent-kauranoids isolated from various Pteris species.

Table 1: Cytotoxic Activity of Ent-Kauranoids from Pteris Species (IC₅₀ in µM)
CompoundPteris SpeciesCell LineIC₅₀ (µM)Reference
Multifidarin AP. multifidaA549 (Lung)15.8[1]
HCT-116 (Colon)12.5[1]
HepG2 (Liver)23.7[1]
MCF-7 (Breast)18.2[1]
SGC-7901 (Gastric)10.4[1]
Multikaurane AP. multifidaA549> 50[1]
HCT-116> 50[1]
HepG2> 50[1]
MCF-7> 50[1]
SGC-7901> 50[1]
Multikaurane BP. multifidaA54928.4[1]
HCT-11635.1[1]
HepG241.3[1]
MCF-730.9[1]
SGC-790125.6[1]
ent-Kaurane-6β,16α-diol-3-oneP. ensiformisA5498.53 ± 0.71[2][3]
HCT-1166.25 ± 0.52[2][3]
HepG210.12 ± 0.88[2][3]
Table 2: Anti-inflammatory Activity of Ent-Kauranoids from Pteris multifida (NO Production Inhibition in LPS-stimulated BV-2 cells)
CompoundIC₅₀ (µM)Reference
Pterokaurane M1> 100[4]
Pterokaurane M1 2-O-β-D-glucopyranoside> 100[4]
2β-hydroxy-ent-kaurane13.9[4]
2β,16α-dihydroxy-ent-kaurane10.8[4]
2β,16α-dihydroxy-ent-kaurane 2-O-β-D-glucopyranoside> 100[4]
2β,6α,16α-trihydroxy-ent-kaurane25.4[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of Ent-Kauranoids

A general procedure for the extraction and isolation of ent-kauranoids from Pteris species is as follows:

  • Extraction: The air-dried and powdered plant material (e.g., roots or whole plants) is extracted exhaustively with a suitable solvent, typically 80% methanol or 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fractions enriched with diterpenoids (usually the ethyl acetate and n-butanol fractions) are subjected to a series of chromatographic techniques for purification. These may include:

    • Column Chromatography: Using silica gel, Sephadex LH-20, or MCI gel, with gradient elution systems of solvents like hexane-ethyl acetate or chloroform-methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): Often a final step to obtain pure compounds, using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][6]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isolated ent-kauranoids for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • Incubation: The plates are incubated for another 4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7 or BV-2 microglia.[7][8][9]

  • Cell Seeding: Macrophage cells are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells per well and incubated overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the ent-kauranoids for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • IC₅₀ Calculation: The concentration of nitrite is determined using a sodium nitrite standard curve. The IC₅₀ value for NO production inhibition is then calculated.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Mandatory Visualization

Signaling Pathway Diagram

The anti-inflammatory activity of ent-kauranoids from Pteris species, particularly their ability to inhibit nitric oxide (NO) production and the expression of pro-inflammatory mediators like COX-2, TNF-α, IL-1β, and IL-6 in LPS-stimulated microglial cells, suggests an interaction with the NF-κB signaling pathway.[4][13] The following diagram illustrates the proposed mechanism of action.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates ent_kauranoids ent-Kauranoids from Pteris ent_kauranoids->IKK Inhibits ent_kauranoids->NFkB_p65_p50_nuc Inhibits DNA DNA NFkB_p65_p50_nuc->DNA Binds Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->Proinflammatory_genes Transcription Inflammatory_mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Proinflammatory_genes->Inflammatory_mediators Translation

Caption: Proposed anti-inflammatory mechanism of Pteris ent-kauranoids via inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolation and bioactivity screening of ent-kauranoids from Pteris species.

G start Pteris Plant Material extraction Extraction (e.g., 80% MeOH) start->extraction partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) extraction->partition chromatography Chromatographic Separation (Column Chromatography, HPLC) partition->chromatography pure_compounds Pure Ent-Kauranoids chromatography->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation cytotoxicity Cytotoxicity Assay (MTT) pure_compounds->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Production) pure_compounds->anti_inflammatory antimicrobial Antimicrobial Assay (MIC) pure_compounds->antimicrobial bioactivity_results Bioactivity Data (IC50, MIC) cytotoxicity->bioactivity_results anti_inflammatory->bioactivity_results antimicrobial->bioactivity_results

Caption: General workflow for the isolation and bioactivity screening of ent-kauranoids from Pteris species.

Conclusion

This guide provides a comparative overview of the biological activities of ent-kauranoids from Pteris species, with a focus on their cytotoxic and anti-inflammatory potential. The presented data highlights several promising compounds for further investigation. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers in the field of natural product chemistry and drug discovery. Further studies are warranted to explore the full therapeutic potential of these compounds, including their mechanisms of action and in vivo efficacy, as well as to investigate the ent-kauranoid content of a wider range of Pteris species.

References

Unveiling the Wnt/β-catenin Pathway: A Comparative Analysis of Pterisolic Acid A and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of Pterisolic acid A's (Compound X) inhibitory effects on the Wnt/β-catenin signaling pathway. This guide provides a comparative analysis with established inhibitors, supported by experimental data and detailed protocols.

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2] This has led to the development of various small molecule inhibitors targeting different components of this pathway.[1][2] This guide focuses on the validation of a novel compound, this compound (hypothetically referred to as Compound X), as a potential Wnt/β-catenin pathway inhibitor and compares its efficacy with other known inhibitors.

Comparative Efficacy of Wnt/β-catenin Pathway Inhibitors

The following table summarizes the quantitative data on the inhibitory effects of this compound (Compound X) and other known Wnt/β-catenin pathway inhibitors. The data presented for Compound X is hypothetical and serves as a template for validation studies.

CompoundTargetCell LineIC50 (µM)Assay TypeReference
This compound (Compound X) β-catenin/TCF4 Interaction HEK293T 5.2 TOPflash Reporter Assay Hypothetical Data
ICG-001TCF/β-catenin-3 µM-[3]
XAV939Tankyrase (TNKS1/2)-11 nM (TNKS1), 4 nM (TNKS2)-[3]
IWP-2Porcupine (PORCN)-27 nM-[3]
CWP232291Sam68Acute Myeloid Leukemia & Myeloma cells-Wnt gene reporter[4]

Experimental Protocols for Validation

Accurate validation of a compound's effect on the Wnt/β-catenin pathway requires a series of well-defined experiments. Below are the detailed protocols for the key assays.

TOP/FOP Flash Reporter Assay

This assay is the gold standard for measuring the transcriptional activity of the β-catenin/TCF complex.

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and co-transfected with either the TOPflash (containing TCF binding sites) or FOPflash (mutated TCF binding sites, as a negative control) reporter plasmids, along with a Renilla luciferase plasmid (for normalization), using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., ICG-001) for another 24 hours. Wnt3a-conditioned media can be used to stimulate the pathway.

  • Luciferase Assay: The luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity. The inhibition of the Wnt/β-catenin pathway is determined by the reduction in the TOPflash/FOPflash ratio.

Western Blot Analysis

This technique is used to determine the effect of the compound on the protein levels of key components of the Wnt/β-catenin pathway.

  • Cell Lysis and Protein Quantification: Cells treated with the test compound are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against β-catenin, GSK3β, phospho-GSK3β (Ser9), Axin, and a loading control (e.g., β-actin or GAPDH).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the changes in protein expression.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effects of the compound on cancer cells with aberrant Wnt/β-catenin signaling.

  • Cell Seeding and Treatment: Cancer cell lines with known Wnt pathway mutations (e.g., SW480, HCT116) are seeded in 96-well plates. After 24 hours, the cells are treated with a range of concentrations of the test compound.

  • MTT Incubation and Measurement: After 48-72 hours of treatment, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b | beta_catenin_cyto β-catenin GSK3b->beta_catenin_cyto P Destruction_Complex Destruction Complex GSK3b->Destruction_Complex Axin Axin Axin->beta_catenin_cyto Axin->Destruction_Complex APC APC APC->beta_catenin_cyto APC->Destruction_Complex beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Destruction_Complex->beta_catenin_cyto Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription

Figure 1: Wnt/β-catenin Signaling Pathway

Experimental_Workflow start Hypothesis: Compound X inhibits Wnt/β-catenin pathway cell_culture Cell Culture (HEK293T, SW480) start->cell_culture transfection Transfection with TOP/FOPflash plasmids cell_culture->transfection treatment Treatment with Compound X transfection->treatment reporter_assay Dual-Luciferase Reporter Assay treatment->reporter_assay western_blot Western Blot Analysis (β-catenin, GSK3β) treatment->western_blot viability_assay Cell Viability Assay (MTT) treatment->viability_assay data_analysis Data Analysis (IC50 calculation) reporter_assay->data_analysis western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion: Validation of Compound X's effect on the pathway data_analysis->conclusion

Figure 2: Experimental Workflow for Validation

Comparison_Logic cluster_inhibitors Wnt/β-catenin Inhibitors cluster_targets Molecular Targets CompoundX This compound (Compound X) Target_BetaCatenin β-catenin/TCF4 CompoundX->Target_BetaCatenin Inhibits ICG001 ICG-001 ICG001->Target_BetaCatenin Inhibits XAV939 XAV939 Target_Tankyrase Tankyrase XAV939->Target_Tankyrase Inhibits IWP2 IWP-2 Target_Porcupine Porcupine IWP2->Target_Porcupine Inhibits

References

A Comparative Guide to HPLC and UPLC Method Cross-Validation for the Analysis of Pterisolic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Pterisolic acid A. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a framework for method development, validation, and cross-validation based on established analytical principles. While direct comparative studies on this compound are not publicly available, this guide synthesizes typical performance differences and validation parameters to illustrate the cross-validation process.

Introduction to HPLC and UPLC for Small Molecule Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of chemical compounds. Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically sub-2 µm) and higher operating pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC.[1] The choice between HPLC and UPLC often depends on the specific analytical needs, such as sample throughput, sensitivity requirements, and existing instrumentation.

Experimental Protocols

Detailed below are representative experimental protocols for the analysis of this compound by HPLC and UPLC. These protocols are illustrative and would require optimization for specific laboratory conditions and sample matrices.

Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol or acetonitrile). The extraction method should be optimized to ensure complete recovery. Centrifuge the extract to remove any particulate matter and dilute the supernatant with the mobile phase to a concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm (for HPLC) or 0.22 µm (for UPLC) syringe filter to prevent clogging of the column.

HPLC Method Protocol
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (e.g., 210 nm).

UPLC Method Protocol
  • Instrument: UPLC system with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be: 0-2 min, 40-80% B; 2-2.5 min, 80% B; 2.5-2.6 min, 80-40% B; 2.6-3.0 min, 40% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm (with PDA monitoring from 200-400 nm).

Data Presentation and Comparison

The following tables summarize the expected quantitative data from the validation of the hypothetical HPLC and UPLC methods for this compound, based on typical performance characteristics.

Table 1: System Suitability Parameters

ParameterHPLCUPLC
Retention Time (min)~ 5.8~ 1.9
Theoretical Plates (N)> 5,000> 15,000
Tailing Factor (T)≤ 1.5≤ 1.2
Resolution (Rs)> 2.0 (from nearest impurity)> 3.0 (from nearest impurity)

Table 2: Method Validation Parameters

ParameterHPLCUPLC
Linearity (r²)≥ 0.999≥ 0.999
Limit of Detection (LOD) (µg/mL)~ 0.5~ 0.1
Limit of Quantification (LOQ) (µg/mL)~ 1.5~ 0.3
Accuracy (% Recovery)98.0 - 102.099.0 - 101.0
Precision (% RSD, Intra-day)< 2.0< 1.5
Precision (% RSD, Inter-day)< 3.0< 2.0

Cross-Validation of HPLC and UPLC Methods

Cross-validation is performed to ensure that the results obtained from the UPLC method are equivalent to those from the established HPLC method. This is a critical step when transferring a method from HPLC to UPLC to ensure consistency of data.

Cross-Validation Protocol
  • Sample Selection: Select a minimum of 10 representative samples, including different batches and concentrations of this compound.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC and UPLC methods.

  • Data Comparison: Compare the quantitative results (e.g., concentration of this compound) obtained from both methods.

  • Statistical Analysis: Perform statistical analysis, such as a Student's t-test or equivalence testing, to determine if there is any statistically significant difference between the results from the two methods. The acceptance criteria should be pre-defined (e.g., the difference in means should be less than a certain percentage).

Visualizations

The following diagrams illustrate the workflows for method validation and cross-validation.

MethodValidationWorkflow start Start: Define Analytical Target Profile method_dev Method Development (HPLC & UPLC) start->method_dev hplc_dev HPLC Optimization: - Column - Mobile Phase - Flow Rate method_dev->hplc_dev HPLC Path uplc_dev UPLC Optimization: - Column - Gradient - Temperature method_dev->uplc_dev UPLC Path validation Method Validation hplc_dev->validation uplc_dev->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Caption: Workflow for HPLC/UPLC Method Development and Validation.

CrossValidationLogic hplc_method Validated HPLC Method samples Identical Sample Set (n ≥ 10) hplc_method->samples uplc_method Validated UPLC Method uplc_method->samples hplc_results HPLC Results (Concentration Data) samples->hplc_results Analyze uplc_results UPLC Results (Concentration Data) samples->uplc_results Analyze comparison Statistical Comparison (e.g., t-test) hplc_results->comparison uplc_results->comparison equivalence Methods are Equivalent comparison->equivalence Pass non_equivalence Methods are Not Equivalent (Investigate Discrepancy) comparison->non_equivalence Fail

Caption: Logical Flow of Method Cross-Validation.

Conclusion

The transition from HPLC to UPLC for the analysis of this compound can offer significant advantages in terms of speed, resolution, and sensitivity. A thorough method validation for both techniques is essential to ensure reliable data. Furthermore, a rigorous cross-validation study is imperative when transferring methods to guarantee the equivalency of results, thereby maintaining data integrity and consistency across different analytical platforms.

References

A Comparative Analysis of the Antimicrobial Spectrum of Pterisolic Acid A and Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of the natural product Pterisolic Acid A against a panel of well-established antibiotics: Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin. The data presented for the known antibiotics are collated from various scientific studies, while the data for this compound is hypothetical, based on the general antimicrobial trends of related phenolic acid compounds, and is intended for illustrative and comparative purposes.

Quantitative Antimicrobial Spectrum Comparison

The antimicrobial activity of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of this compound (hypothetical data) and the comparator antibiotics against a selection of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

MicroorganismThis compound (Hypothetical)PenicillinTetracyclineCiprofloxacinGentamicin
Gram-Positive
Staphylococcus aureus160.4[1]1.0 - 128[2]0.6[3]≤2[4]
Streptococcus pyogenes80.006[3]0.5 - 128[5]2.0[2]5.0 - 25[6]
Gram-Negative
Escherichia coli128>128[1]1.0 - >128[2]0.013[3]0.128 - >0.25
Pseudomonas aeruginosa256>128>1280.15[3]≤4[4]

Disclaimer: The MIC values for this compound are hypothetical and are presented to illustrate a potential antimicrobial profile for a natural product of its class. These values are not derived from experimental testing of this compound and should be treated as such.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial spectrum of a compound. The data presented for the known antibiotics are based on the standardized broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Materials:

  • Test compound (e.g., this compound) and comparator antibiotics

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and each antibiotic in a suitable solvent.

    • Perform serial twofold dilutions of each antimicrobial agent in CAMHB directly in the wells of the microtiter plate. The final volume in each well should be 50 µL.

    • The concentration range should be appropriate to determine the MIC of each compound.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antimicrobial Stock Solutions C Serial Dilution of Antimicrobials in 96-Well Plate A->C B Prepare 0.5 McFarland Bacterial Suspension D Dilute Bacterial Suspension to Final Inoculum B->D E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate Plate (35°C, 16-20h) E->F G Visually Read MIC (Lowest Concentration with No Growth) F->G

Workflow for MIC Determination

Discussion

This guide provides a framework for comparing the antimicrobial spectrum of a novel compound, this compound, with established antibiotics. The provided hypothetical data suggests that this compound may exhibit moderate activity against Gram-positive bacteria and limited activity against Gram-negative bacteria, a profile common for some natural phenolic compounds. In contrast, the comparator antibiotics demonstrate broader or more potent activity against specific bacterial classes. For instance, Ciprofloxacin and Gentamicin show strong activity against the tested Gram-negative bacteria. Penicillin is highly effective against susceptible Gram-positive organisms, while Tetracycline has a broad spectrum that has been compromised by the development of resistance.

It is imperative for researchers to conduct rigorous experimental validation to determine the true antimicrobial spectrum of this compound and other novel compounds. The standardized protocol provided herein serves as a foundational methodology for such investigations.

References

In Vivo Efficacy of Pterisolic Acid A: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

Pterisolic acid A, a natural compound isolated from the fern Pteris semipinnata, has been a subject of interest for its potential therapeutic properties. This guide aims to provide a comprehensive comparison of the in vivo efficacy of this compound against established standard-of-care drugs for relevant indications. However, a thorough review of the current scientific literature reveals a significant gap in the available data. At present, there are no published in vivo efficacy studies for isolated this compound in any animal model of disease.

This lack of data precludes a direct, evidence-based comparison with standard-of-care medications. While some studies have investigated the anti-inflammatory potential of extracts from the Pteris genus, these do not provide specific quantitative data on the efficacy of this compound itself.

This guide will therefore summarize the available information on the anti-inflammatory properties of the Pteris genus and present a template for the kind of comparative data that would be necessary to evaluate this compound's potential. We will also provide detailed experimental protocols for a standard inflammatory bowel disease model in which such a compound could be tested, alongside the established efficacy of standard-of-care drugs in that model. This will serve as a framework for future research and evaluation once in vivo data for this compound becomes available.

This compound: Current State of Research

This compound is a diterpenoid compound that has been identified in Pteris semipinnata. While its chemical structure has been elucidated, its biological activities remain largely unexplored, particularly in living organisms. Initial searches for in vivo studies on this compound did not yield any results for specific inflammatory conditions such as inflammatory bowel disease (IBD), nor for any other disease model.

Anti-inflammatory Potential of the Pteris Genus

While data on this compound is absent, some research points to the anti-inflammatory potential of extracts from various species of the Pteris genus. These studies, however, are generally preliminary and focus on crude extracts rather than isolated compounds.

  • In vitro studies: Various extracts from Pteris species, such as Pteris vittata, have demonstrated in vitro anti-inflammatory activity.[1]

  • General ethnomedicinal use: Ferns from the Pteris genus have been used in traditional medicine for various ailments, some of which are related to inflammation.[2][3]

It is important to note that these findings are not directly transferable to this compound. The observed effects could be due to a combination of various compounds within the extracts, and the specific contribution of this compound is unknown.

A Framework for Future Comparative Efficacy Studies: The DSS-Induced Colitis Model

To facilitate future research and provide a basis for comparison once data becomes available, we present a standard preclinical model for IBD: Dextran Sulfate Sodium (DSS)-induced colitis in mice. This is a widely used and well-characterized model to evaluate the efficacy of novel anti-inflammatory compounds.

Experimental Protocol: DSS-Induced Colitis in Mice

This protocol provides a general framework. Specific parameters such as mouse strain, DSS concentration, and duration of treatment may be optimized for specific experimental goals.

Objective: To induce acute colitis in mice to evaluate the therapeutic efficacy of a test compound (e.g., this compound) compared to a standard-of-care drug (e.g., Mesalazine or Dexamethasone).

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000 Da)

  • Test compound (this compound)

  • Standard-of-care drug (e.g., Mesalazine, Dexamethasone)

  • Vehicle for compound and drug administration

  • Standard laboratory animal housing and diet

  • Tools for sample collection and analysis (e.g., scales, calipers, histology equipment, ELISA kits)

Workflow Diagram:

experimental_workflow cluster_acclimatization Acclimatization (1 week) cluster_induction Colitis Induction & Treatment (7 days) cluster_evaluation Evaluation (Day 8) Acclimatization House mice in standard conditions Randomization Randomize mice into groups Acclimatization->Randomization DSS_Admin Administer 2.5-5% DSS in drinking water Randomization->DSS_Admin Treatment Daily administration of: - Vehicle - this compound - Standard-of-care drug DSS_Admin->Treatment Monitoring Daily monitoring of: - Body weight - Stool consistency - Rectal bleeding Treatment->Monitoring Sacrifice Euthanize mice Monitoring->Sacrifice Colon_Harvest Harvest colon Sacrifice->Colon_Harvest Analysis Analyze: - Colon length and weight - Histology (inflammation, tissue damage) - Myeloperoxidase (MPO) activity - Cytokine levels (e.g., TNF-α, IL-6) Colon_Harvest->Analysis

Caption: Experimental workflow for the DSS-induced colitis model.

Standard-of-Care Drugs in the DSS-Induced Colitis Model

To provide a benchmark for any future studies on this compound, the following table summarizes the expected efficacy of common standard-of-care drugs for IBD in the DSS-colitis model.

Drug ClassExample DrugDosage Range (in mice)Expected Efficacy in DSS Model
AminosalicylatesMesalazine100-300 mg/kg/day, oralModerate reduction in disease activity index (DAI), colon shortening, and histological score.[2][4][5]
CorticosteroidsDexamethasone0.1-1 mg/kg/day, i.p. or oralSignificant reduction in DAI, colon shortening, histological score, and inflammatory cytokine levels.[6]

Signaling Pathways in Inflammatory Bowel Disease

A key aspect of evaluating a novel compound is understanding its mechanism of action. In IBD, several signaling pathways are implicated in the inflammatory cascade. A potential therapeutic agent like this compound might modulate one or more of these pathways.

ibd_signaling cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling cluster_nucleus Nuclear Events cluster_output Inflammatory Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Cytokines_in Pro-inflammatory Cytokines (e.g., TNF-α) TNFR TNFR Cytokines_in->TNFR MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 TNFR->TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_complex NF-κB/IκB IKK->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation Gene_expression Gene Expression NFkB_nucleus->Gene_expression Cytokines_out Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_expression->Cytokines_out

Caption: Simplified NF-κB signaling pathway in IBD.

Conclusion and Future Directions

While the therapeutic potential of this compound remains to be elucidated through rigorous preclinical studies, this guide provides a clear framework for its future evaluation. The absence of in vivo efficacy data is a critical knowledge gap that needs to be addressed before any meaningful comparison to standard-of-care drugs can be made.

Future research should focus on:

  • In vivo efficacy studies: Conducting well-designed in vivo studies of isolated this compound in relevant disease models, such as the DSS-induced colitis model.

  • Dose-response and toxicity studies: Determining the optimal therapeutic dose and assessing the safety profile of this compound.

  • Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its potential therapeutic effects.

By following a structured research plan and utilizing established preclinical models and comparative frameworks, the scientific community can effectively determine the potential of this compound as a novel therapeutic agent.

References

Validating the Apoptotic Pathway of Pterisolic Acid A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the apoptotic pathway induced by the novel pentacyclic triterpenoid, Pterisolic acid A. Due to the limited direct data on this compound, this document leverages extensive experimental findings from structurally similar and well-researched compounds, namely Ursolic Acid (UA) and Corosolic Acid (CA). These compounds serve as valuable benchmarks for designing and interpreting experiments to elucidate the mechanism of action of new therapeutic candidates in cancer research.

Comparative Analysis of Apoptosis Induction

The following table summarizes the key molecular events observed during apoptosis induced by Ursolic Acid and Corosolic Acid in various cancer cell lines. This data provides a predictive baseline for investigating this compound.

ParameterUrsolic AcidCorosolic AcidThis compound (Hypothesized)
Cell Lines Tested Huh-7 (Hepatoma), M4Beu (Melanoma), HeLa (Cervical), BGC-803 (Gastric), H22 (Hepatocellular)[1]MDA-MB-231 (Triple-Negative Breast Cancer), MCF7 (Breast Cancer), HCT116 (Colon Cancer), MG-63 (Osteosarcoma)[2]To be determined
Effective Concentration Varies by cell line (e.g., IC50 of 20 μM in MDA-MB-231 for Corosolic Acid)[2]Varies by cell line (e.g., IC50 of 20 μM in MDA-MB-231)[2]To be determined
Induction of Apoptosis Confirmed by Annexin V/PI staining, DAPI staining, and DNA fragmentation[1]Confirmed by Annexin V/PI staining[2]To be determined
Caspase Activation Activation of Caspase-3, -8, and -9[1][3]Activation of Caspase-3, -8, and -9[2]To be determined
Mitochondrial Pathway Alteration of Bax/Bcl-2 ratio, decreased mitochondrial membrane potential (ΔΨm), cytochrome c release[3][4]Implicated through Caspase-9 activation[2]To be determined
Death Receptor Pathway Regulation of TNF-α, Fas, and FADD[1]Implicated through Caspase-8 activation[2]To be determined
Key Signaling Pathways Inhibition of PI3K/Akt and p38 MAPK; activation of ERK1/2 and JNK[1][4]Inhibition of JAK/STAT signaling[2]To be determined

Experimental Protocols for Apoptosis Validation

To rigorously validate the apoptotic pathway of this compound, a series of well-established experimental protocols should be employed.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and establish the half-maximal inhibitory concentration (IC50).

Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.[5][6]

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[5][6]

  • Incubate the cells in the dark for 15 minutes at room temperature.[6]

  • Analyze the stained cells by flow cytometry.[5] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To quantify the expression levels of key proteins involved in the apoptotic cascade.

Methodology:

  • Treat cells with this compound and lyse them to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, -8, -9, PARP, Bax, Bcl-2, Cytochrome c).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the involvement of the intrinsic apoptotic pathway by measuring changes in mitochondrial membrane potential.

Methodology:

  • Treat cells with this compound.

  • Stain the cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or TMRE.

  • Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial depolarization, a hallmark of apoptosis.

Visualizing the Pathways

To facilitate a clearer understanding of the molecular interactions, the following diagrams illustrate the key apoptotic pathways and a general experimental workflow.

Apoptotic_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pterisolic_acid_A This compound Death_Receptors Death Receptors (Fas, TNFR) Pterisolic_acid_A->Death_Receptors Bax Bax Pterisolic_acid_A->Bax upregulates Bcl2 Bcl-2 Pterisolic_acid_A->Bcl2 downregulates DISC DISC Formation (FADD, TRADD) Death_Receptors->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cyto-c) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cancer Cell Culture Treatment Treat with this compound Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT AnnexinV Apoptosis Detection (Annexin V/PI) Treatment->AnnexinV WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot MitoPotential Mitochondrial Potential (JC-1) Treatment->MitoPotential IC50 Determine IC50 MTT->IC50 Quantify_Apoptosis Quantify Apoptotic Cells AnnexinV->Quantify_Apoptosis Protein_Levels Analyze Protein Levels WesternBlot->Protein_Levels Mito_Depolarization Assess Mitochondrial Depolarization MitoPotential->Mito_Depolarization Conclusion Elucidate Apoptotic Pathway IC50->Conclusion Quantify_Apoptosis->Conclusion Protein_Levels->Conclusion Mito_Depolarization->Conclusion

Caption: General experimental workflow for validating apoptosis.

Comparison_Logic cluster_known Known Apoptosis Inducers cluster_pathways Common Apoptotic Pathways cluster_validation Validation Experiments Pterisolic_Acid_A This compound (Test Compound) Validate_Intrinsic Validate Intrinsic Pathway (e.g., Bax/Bcl-2, ΔΨm) Pterisolic_Acid_A->Validate_Intrinsic Validate_Extrinsic Validate Extrinsic Pathway (e.g., Caspase-8) Pterisolic_Acid_A->Validate_Extrinsic Validate_Caspase Validate Caspase Activation (e.g., Caspase-3/9) Pterisolic_Acid_A->Validate_Caspase Ursolic_Acid Ursolic Acid Intrinsic Intrinsic Pathway (Mitochondrial) Ursolic_Acid->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Ursolic_Acid->Extrinsic Caspase_Cascade Caspase Activation Ursolic_Acid->Caspase_Cascade Corosolic_Acid Corosolic Acid Corosolic_Acid->Intrinsic Corosolic_Acid->Extrinsic Corosolic_Acid->Caspase_Cascade Intrinsic->Validate_Intrinsic guides Extrinsic->Validate_Extrinsic guides Caspase_Cascade->Validate_Caspase guides

Caption: Logical comparison for validating this compound's apoptotic mechanism.

References

A Comparative Guide to the Metabolomics of Pteris semipinnata Chemotypes: Uncovering Chemical Diversity for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Direct comparative metabolomics studies delineating distinct chemotypes of Pteris semipinnata are not extensively available in current scientific literature. This guide synthesizes the existing phytochemical data for Pteris semipinnata to establish a foundational understanding of its metabolome. The presented information is intended to serve as a baseline for future research aimed at identifying and comparing potential chemotypes of this medicinally significant fern.

Pteris semipinnata, a member of the Pteridaceae family, has a history of use in traditional medicine.[1] Modern phytochemical investigations have begun to uncover the diverse array of secondary metabolites responsible for its bioactivity. Understanding the chemical variations within this species, potentially leading to the classification of different chemotypes, is crucial for targeted drug discovery and development. This guide provides a summary of the known metabolites from P. semipinnata, details the experimental methods used for their identification, and outlines potential workflows for future comparative metabolomics studies.

Quantitative Data Summary

While comparative quantitative data between P. semipinnata chemotypes is not yet available, the following table summarizes the major classes of compounds that have been isolated and identified from this species. This information provides a qualitative overview of the known metabolome and a basis for future quantitative comparisons.

Chemical ClassCompound NamePlant PartReference
Diterpenoids Pterisolic acid AAerial parts[2]
Pterisolic acid BAerial parts[2]
Pterisolic acid CAerial parts[2]
Pterisolic acid DAerial parts[2]
Pterisolic acid EAerial parts[2]
Pterisolic acid FAerial parts[2]
PterisideAerial parts[2]
Sesquiterpenoids (2R)-norpterosin BAerial parts[3]
(2R)-12-O-β-D-glucopyranosylnorpterosin BAerial parts[3]
Semipterosin AAerial parts[3]
(2R)-pterosin BAerial parts[2]
(2S, 3S)-pterosin CAerial parts[2]
Pterosin C 3-O-β-D-glucosideAerial parts[2]
Flavonoids Apigenin 7-O-α-D-glucosideNot specified[3]
Apigenin 7-O-α-D-glucuronideNot specified[3]

Experimental Protocols

The identification of the compounds listed above involved a combination of extraction, separation, and spectroscopic techniques. The general methodologies employed in the cited literature are detailed below.

1. Plant Material Collection and Preparation:

  • Fresh aerial parts of Pteris semipinnata were collected.

  • The plant material was air-dried and then powdered.

2. Extraction:

  • The powdered plant material was extracted with ethanol at room temperature.[2]

  • The solvent was then evaporated under reduced pressure to yield a crude extract.

3. Isolation of Compounds:

  • The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).[2][3]

  • Fractions showing similar profiles on thin-layer chromatography (TLC) were combined.

  • Further purification of the fractions was achieved using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or high-performance liquid chromatography (HPLC).[2][3]

4. Structure Elucidation:

  • The structures of the isolated compounds were determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[2][3]

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to establish the connectivity of atoms and the stereochemistry of the molecules.[2][3]

    • Circular Dichroism (CD): Used to determine the absolute configuration of chiral molecules.[3]

    • X-ray Crystallography: In some cases, single crystal X-ray diffraction analysis was used to confirm the structure.[2]

Mandatory Visualizations

The following diagrams illustrate a general workflow for comparative metabolomics and a simplified biosynthetic pathway for the major classes of compounds found in Pteris semipinnata.

Comparative_Metabolomics_Workflow cluster_0 Sample Collection & Preparation cluster_1 Metabolite Extraction cluster_2 Metabolomic Analysis cluster_3 Data Analysis & Interpretation P1 P. semipinnata Population 1 (Potential Chemotype A) Prep Drying, Grinding P1->Prep P2 P. semipinnata Population 2 (Potential Chemotype B) P2->Prep Ext Solvent Extraction (e.g., Ethanol, Methanol) Prep->Ext LCMS LC-MS/MS Analysis Ext->LCMS GCMS GC-MS Analysis Ext->GCMS NMR NMR Spectroscopy Ext->NMR DataProc Data Processing & Alignment LCMS->DataProc GCMS->DataProc NMR->DataProc Stats Multivariate Statistical Analysis (PCA, OPLS-DA) DataProc->Stats Biomarker Biomarker Identification Stats->Biomarker Pathway Pathway Analysis Biomarker->Pathway Terpenoid_Biosynthesis_Pathway cluster_main Simplified Terpenoid Biosynthesis cluster_precursors Central Metabolism cluster_pathways Isoprenoid Precursor Pathways cluster_building_blocks C5 Precursors cluster_downstream Terpenoid Classes G3P Glyceraldehyde-3-phosphate MEP MEP Pathway (Plastids) G3P->MEP Pyruvate Pyruvate Pyruvate->MEP AcetylCoA Acetyl-CoA MVA MVA Pathway (Cytosol) AcetylCoA->MVA IPP IPP MEP->IPP MVA->IPP DMAPP DMAPP IPP->DMAPP GPP GPP (C10) IPP->GPP FPP FPP (C15) IPP->FPP GGPP GGPP (C20) IPP->GGPP DMAPP->GPP GPP->FPP Monoterpenes Monoterpenes GPP->Monoterpenes FPP->GGPP Sesquiterpenes Sesquiterpenes (e.g., Pterosins) FPP->Sesquiterpenes Diterpenes Diterpenes (e.g., Pterisolic acids) GGPP->Diterpenes

References

Safety Operating Guide

Proper Disposal Procedures for Pterisolic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Pterisolic acid A in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Handling:

  • Avoid generating dust. Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent contact with skin and eyes.

  • Do not ingest or inhale.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

Operational Disposal Plan: Step-by-Step Guide

The disposal of this compound should follow the established protocols for non-halogenated organic acid waste.

Step 1: Waste Segregation

  • Designate a specific waste container for "Non-Halogenated Organic Acid Waste."

  • Crucially, do not mix this compound waste with halogenated solvents, strong bases, or oxidizing agents.[1][2][3]

Step 2: Container Selection and Labeling

  • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

  • The container must be clearly labeled with "Hazardous Waste," "Non-Halogenated Organic Acid Waste," and a list of its contents, including "this compound."

Step 3: Waste Collection

  • Carefully transfer waste solutions containing this compound into the designated waste container.

  • For solid this compound, transfer it into a labeled, sealed container for solid chemical waste.

  • Avoid overfilling the container; a general rule is to fill to no more than 80% capacity.

Step 4: Storage of Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general lab traffic and incompatible chemicals.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste disposal.[4]

Data Presentation: Waste Management Summary

ParameterGuidelineRationale
Waste Category Non-Halogenated Organic AcidEnsures proper disposal stream and prevents dangerous reactions.
Container Type HDPE or Glass BottleChemical compatibility and safety.
Container Labeling "Hazardous Waste," "Non-Halogenated Organic Acid Waste," Contents listedCompliance with regulations and safety for handlers.
Incompatible Wastes Halogenated Solvents, Strong Bases, Oxidizing AgentsTo prevent violent chemical reactions.[1]
Storage Location Designated Satellite Accumulation AreaSafe temporary storage and regulatory compliance.
Final Disposal Route Institutional EHS or Licensed ContractorEnsures legal and environmentally sound disposal.

Experimental Protocol: Spill Cleanup

In the event of a spill of this compound, follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels. For solid spills, gently cover with a damp cloth to avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material or solid into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Workflow for this compound Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select & Label Waste Container ppe->container segregate Segregate from Incompatible Waste container->segregate transfer Transfer Waste to Container segregate->transfer storage Store in Satellite Accumulation Area transfer->storage disposal Arrange for EHS Pickup storage->disposal end_node End: Proper Disposal disposal->end_node

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.